molecular formula C10H20N2 B2857329 4-(3,3-Dimethylazetidin-1-yl)piperidine CAS No. 1501888-19-2

4-(3,3-Dimethylazetidin-1-yl)piperidine

Cat. No.: B2857329
CAS No.: 1501888-19-2
M. Wt: 168.284
InChI Key: PVWQRBLKCWCFEV-UHFFFAOYSA-N
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Description

4-(3,3-Dimethylazetidin-1-yl)piperidine (CAS 1501888-19-2) is a chemical compound with the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol . It is a fused-ring structure featuring both azetidine and piperidine moieties, which are privileged scaffolds in medicinal chemistry. This compound is offered exclusively for research and development purposes and is not intended for human or veterinary diagnostic or therapeutic uses . The azetidine ring, a four-membered nitrogen-containing saturated ring, and the piperidine ring, a six-membered nitrogen-containing saturated ring, are both commonly employed in drug discovery for their favorable physicochemical properties and potential to interact with biological targets. While the specific biological activities and applications of this exact compound are proprietary and under investigation, its structure suggests significant potential as a building block or synthetic intermediate in organic synthesis and pharmaceutical development. Researchers value such scaffolds for constructing more complex molecules, particularly in exploring structure-activity relationships (SAR) for various therapeutic targets. The molecular structure is defined by the SMILES string CC1(CN(C2CCNCC2)C1)C . Researchers can procure this compound in various quantities, with availability typically within one week . All handling and use of this material should be conducted by qualified professionals in accordance with established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,3-dimethylazetidin-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-10(2)7-12(8-10)9-3-5-11-6-4-9/h9,11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWQRBLKCWCFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C2CCNCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Engineering the 4-(3,3-Dimethylazetidin-1-yl)piperidine Motif: A Technical Guide to Synthesis, Physicochemical Profiling, and Bioisosteric Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the precise engineering of basic amine motifs. The 4-(3,3-dimethylazetidin-1-yl)piperidine scaffold has emerged as a highly privileged bicyclic diamine building block. Functioning as an advanced bioisostere for piperazine and other acyclic diamines, this motif elegantly balances lipophilicity, basicity, and metabolic stability.

By replacing highly flexible, metabolically vulnerable alkylamines with a rigid, sterically shielded azetidine ring, drug developers can systematically mitigate off-target liabilities (such as hERG channel inhibition) while preserving the critical vectors required for target engagement. This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic rationale, and synthetic methodologies associated with this structural motif.

Structural & Physicochemical Profiling

The this compound molecule consists of a central six-membered piperidine ring substituted at the 4-position with a four-membered 3,3-dimethylazetidine ring. This architecture forces a distinct 3D conformation where the azetidine ring typically adopts an equatorial position on the piperidine chair, projecting the sterically bulky gem-dimethyl groups into the solvent or binding pocket.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters that make this building block highly desirable for central nervous system (CNS) and oncology targets[1]:

PropertyValueCausality / Relevance in Drug Design
Molecular Formula C10H20N2Low molecular weight allows for high ligand efficiency (LE).
Monoisotopic Mass 168.16264 DaCritical for high-resolution mass spectrometry (HRMS) tracking.
InChIKey PVWQRBLKCWCFEV-UHFFFAOYSA-NUnique identifier for structural database queries.
Topological Polar Surface Area (TPSA) ~15.3 ŲExceptionally low TPSA promotes passive membrane and BBB permeability.
Predicted pKa (Azetidine N) ~8.2 - 8.8Increased s-character of the azetidine nitrogen lowers basicity vs. acyclic amines, reducing phospholipidosis risk.
Predicted pKa (Piperidine N) ~10.5 - 11.0Serves as the primary basic center for salt formation or further functionalization (e.g., amidation).

Mechanistic Rationale in Medicinal Chemistry

As a Senior Application Scientist, I emphasize that the selection of a building block must be driven by causality—understanding why a structure behaves the way it does in a biological system. The integration of the this compound motif is driven by three primary mechanistic pillars:

A. Metabolic Shielding via gem-Dimethylation

Unsubstituted azetidines and piperidines are highly susceptible to Cytochrome P450 (CYP)-mediated oxidative metabolism, particularly at the positions adjacent to the nitrogen or at the para-position of the ring. The introduction of the 3,3-dimethyl group on the azetidine ring provides immense steric hindrance, effectively blocking oxidative attack at the C3 position. This strategy has been validated in the optimization of numerous clinical candidates, where 3,3-dimethylation drastically increased the half-life and reduced intrinsic clearance in human liver microsomes (HLM)[2].

B. Basicity Modulation and hERG Mitigation

Highly basic, lipophilic amines are notorious for binding to the hERG potassium channel, leading to cardiotoxicity. The nitrogen atom in a four-membered azetidine ring exhibits greater s-orbital character in its lone pair compared to unstrained acyclic amines or larger heterocycles. This orbital rehybridization effectively lowers the pKa of the azetidine nitrogen. Consequently, at physiological pH (7.4), the degree of protonation is reduced, which directly attenuates hERG binding affinity without sacrificing the overall lipophilic ligand efficiency[3].

C. Rigid Vectorology

The 1,4-substitution pattern on the piperidine ring, combined with the rigid nature of the azetidine, restricts the number of rotatable bonds. This pre-organization reduces the entropic penalty upon binding to a target receptor, often resulting in enhanced target affinity compared to flexible acyclic amine pendants.

Rationale Core This compound Prop1 3,3-Dimethyl Groups Core->Prop1 Prop2 Azetidine Ring Core->Prop2 Prop3 Piperidine Scaffold Core->Prop3 Eff1 Steric Shielding & Blocks Oxidation Prop1->Eff1 Eff2 Lowers Amine pKa vs. Alkylamines Prop2->Eff2 Eff3 Rigid 3D Vector for Receptor Binding Prop3->Eff3 Out1 Increased Metabolic Stability Eff1->Out1 Out2 Reduced hERG Liability Eff2->Out2 Out3 Enhanced Target Affinity Eff3->Out3

Logical framework of physicochemical enhancements provided by the motif.

Synthetic Methodology & Experimental Protocols

The synthesis of this compound is most efficiently achieved via a two-step sequence: a reductive amination followed by an acidic deprotection. The following protocol is designed as a self-validating system , ensuring high yield and purity by verifying intermediate states before proceeding.

Step-by-Step Protocol

Phase 1: Reductive Amination Causality Check: Reductive amination is chosen over direct alkylation to prevent over-alkylation and to avoid the use of highly toxic alkyl halides. Sodium triacetoxyborohydride (NaBH(OAc)3) is specifically selected as the reducing agent because its steric bulk and electron-withdrawing acetate groups render it mild enough to reduce the intermediate iminium ion without reducing the starting ketone[3].

  • Preparation: In a flame-dried 100 mL round-bottom flask under an inert argon atmosphere, dissolve 1-Boc-piperidin-4-one (10.0 mmol, 1.0 equiv) and 3,3-dimethylazetidine hydrochloride (12.0 mmol, 1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (50 mL).

  • Activation: Add N,N-diisopropylethylamine (DIPEA) (12.0 mmol, 1.2 equiv) dropwise to liberate the azetidine free base. Add glacial acetic acid (10.0 mmol, 1.0 equiv) to catalyze the formation of the iminium ion. Stir at 25 °C for 2 hours.

    • Self-Validation Step: Withdraw a 50 µL aliquot, dilute in CDCl3, and perform a rapid 1H-NMR. Confirm the disappearance of the ketone carbonyl resonance (~210 ppm in 13C) and the presence of the iminium/aminal species before proceeding.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3 (15.0 mmol, 1.5 equiv) portion-wise over 15 minutes to control the mild exotherm. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction strictly with saturated aqueous NaHCO3 (50 mL) to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with dichloromethane (DCM) (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, gradient of 0-10% MeOH in DCM containing 1% NH4OH) to yield tert-butyl this compound-1-carboxylate.

Phase 2: Boc Deprotection Causality Check: Trifluoroacetic acid (TFA) is utilized for Boc removal. The reaction must be carefully monitored to prevent the degradation of the highly strained azetidine ring, which can be sensitive to prolonged exposure to strong, concentrated acids at elevated temperatures.

  • Deprotection: Dissolve the purified intermediate (8.0 mmol) in anhydrous DCM (16 mL). Cool to 0 °C and slowly add TFA (4 mL, creating a 1:4 TFA:DCM v/v ratio). Stir at room temperature for exactly 2 hours.

    • Self-Validation Step: Monitor via LC-MS. The complete disappearance of the starting material mass (M+H) and the appearance of the highly polar free amine mass (169.17 m/z) confirms completion.

  • Neutralization & Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. To obtain the free base, dissolve the resulting TFA salt in a minimal amount of methanol and pass it through a basic ion-exchange resin column (e.g., Amberlyst A21). Alternatively, partition between 1M NaOH and 10% isopropanol/chloroform, extract, dry, and concentrate to afford the pure this compound free base.

Workflow N1 1-Boc-piperidin-4-one N3 Reductive Amination (NaBH(OAc)3, DCE) N1->N3 N2 3,3-Dimethylazetidine N2->N3 N4 Boc-Protected Intermediate N3->N4 >85% Yield N5 Deprotection (TFA / DCM) N4->N5 N6 Target Compound (Free Base/Salt) N5->N6 >95% Yield

Step-by-step synthetic workflow for this compound.

References

  • Source: uni.
  • Source: acs.
  • HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800)

Sources

A Technical Guide to the 3,3-dimethylazetidin-1-yl Piperidine Scaffold: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs and its versatile physicochemical properties.[1][2] However, lead optimization frequently requires fine-tuning of properties such as metabolic stability, solubility, and three-dimensional conformation to achieve desirable pharmacokinetic and pharmacodynamic profiles. This guide introduces the 3,3-dimethylazetidin-1-yl piperidine scaffold, a sophisticated chemical architecture that merges the robust target-binding capabilities of the piperidine core with the advantageous properties of a gem-disubstituted azetidine moiety. We will explore the unique structural attributes of this scaffold, provide a validated synthetic protocol, and discuss its strategic application in contemporary drug discovery programs.

Introduction: A Rationale for Scaffold Hybridization

The piperidine heterocycle's success in drug design is attributable to its conformational flexibility, basic nitrogen atom which aids in forming water-soluble salts, and its ability to project substituents into well-defined three-dimensional space.[3][4] It is a common feature in agents targeting the central nervous system (CNS), among other therapeutic areas.[5][6] However, the N-substituent of a piperidine ring is often a site of metabolic vulnerability, particularly N-dealkylation, which can lead to rapid clearance and reduced in vivo exposure.[2]

In parallel, smaller, strained heterocycles like azetidine have emerged as powerful tools for bioisosteric replacement.[7][8] Azetidines can reduce lipophilicity, improve aqueous solubility, and act as rigid, three-dimensional linkers that can lock a molecule into a bioactive conformation.[9][10]

The 3,3-dimethylazetidin-1-yl piperidine scaffold represents a deliberate fusion of these two motifs. It is designed to:

  • Retain the core binding interactions and physicochemical foundation of the piperidine ring.

  • Enhance metabolic stability by introducing a sterically hindered N-substituent.

  • Introduce conformational rigidity and a unique three-dimensional exit vector, offering new possibilities for exploring structure-activity relationships (SAR).

Core Scaffold: Physicochemical and Structural Properties

The strategic combination of the piperidine and 3,3-dimethylazetidine rings results in a scaffold with a unique profile. The gem-dimethyl substitution on the azetidine ring is a key feature, providing steric shielding to the piperidine nitrogen and creating a non-planar, conformationally restricted substituent.

Data Presentation: Calculated Physicochemical Properties
PropertyValueSignificance in Drug Design
Molecular Weight (MW)168.28 g/mol Provides a low-molecular-weight starting point for further derivatization.
cLogP1.5 - 2.0Occupies a favorable lipophilicity range for balancing permeability and solubility.
Topological Polar Surface Area (TPSA)3.24 ŲLow TPSA suggests good potential for blood-brain barrier penetration.
Hydrogen Bond Donors0The core scaffold itself does not donate hydrogen bonds.
Hydrogen Bond Acceptors2The two nitrogen atoms can act as hydrogen bond acceptors.
pKa (Piperidine N)~9.0 - 9.5The basic nitrogen allows for salt formation, enhancing solubility and crystallinity.
Key Structural Attributes and Their Implications

The unique properties of the scaffold are a direct result of its constituent parts. The interplay between the piperidine core, the azetidine linker, and the gem-dimethyl group dictates its behavior in a biological system.

scaffold 3,3-Dimethylazetidin-1-yl Piperidine Scaffold piperidine Piperidine Core scaffold->piperidine Foundation azetidine Azetidine Moiety scaffold->azetidine Modulator gem_dimethyl gem-Dimethyl Group scaffold->gem_dimethyl Stabilizer prop1 Primary Basic Center (pKa) Target Engagement Vector Conformational Flexibility piperidine->prop1 prop2 Reduced Lipophilicity (vs. larger alkyls) Rigid 3D Exit Vector Improved Aqueous Solubility azetidine->prop2 prop3 Steric Shielding Blocks N-Dealkylation Enhanced Metabolic Stability gem_dimethyl->prop3

Caption: Key structural features and their functional implications in drug design.

  • Metabolic Stability: The primary advantage of this scaffold lies in its enhanced metabolic stability. The gem-dimethyl groups on the azetidine ring sterically hinder the approach of metabolic enzymes (e.g., Cytochrome P450s) to the piperidine nitrogen, significantly reducing the likelihood of N-dealkylation, a major metabolic pathway for many piperidine-containing drugs.[11]

  • Conformational Rigidity: Unlike a flexible N-alkyl or N-benzyl group, the 3,3-dimethylazetidin-1-yl substituent is rigid. This conformational constraint reduces the entropic penalty upon binding to a biological target and can lead to higher potency and selectivity.[7][12]

  • Solubility and Lipophilicity: The azetidine ring is more polar than a corresponding acyclic amine or a larger carbocycle, which can contribute to improved aqueous solubility.[9] While the dimethyl groups add lipophilicity, the overall balance often results in a favorable profile for oral absorption and distribution.[13]

Synthetic Strategies and Protocols

Accessing the 3,3-dimethylazetidin-1-yl piperidine scaffold is readily achievable through standard, robust chemical transformations. The most efficient and scalable approach is the reductive amination between a piperidine ketone precursor and 3,3-dimethylazetidine.

Experimental Protocols: Synthesis via Reductive Amination

Objective: To synthesize 1-(3,3-dimethylazetidin-1-yl)piperidine from piperidin-4-one and 3,3-dimethylazetidine.

Materials:

  • Piperidin-4-one hydrochloride (1.0 eq)

  • 3,3-Dimethylazetidine hydrochloride (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add piperidin-4-one hydrochloride (1.0 eq), 3,3-dimethylazetidine hydrochloride (1.1 eq), and anhydrous dichloromethane.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (2.5 eq) to the suspension to neutralize the hydrochloride salts and basify the reaction mixture. Stir for 15 minutes at 0 °C.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to yield the pure 1-(3,3-dimethylazetidin-1-yl)piperidine.

Self-Validation: The success of the protocol is confirmed by LC-MS analysis showing the expected mass of the product and by ¹H NMR spectroscopy, which will show the disappearance of the ketone and the appearance of characteristic signals for the coupled product.

Mandatory Visualization: Synthetic Workflow

sub1 Piperidin-4-one HCl reagents NaBH(OAc)3 Triethylamine DCM, RT, 12h sub1->reagents sub2 3,3-Dimethylazetidine HCl sub2->reagents workup Aqueous Workup & Extraction reagents->workup Reductive Amination product 1-(3,3-dimethylazetidin-1-yl) piperidine purify Silica Gel Chromatography workup->purify purify->product

Caption: General workflow for the synthesis of the core scaffold.

Applications in Drug Discovery and Medicinal Chemistry

The 3,3-dimethylazetidin-1-yl piperidine scaffold is a versatile platform for building molecules with diverse therapeutic applications. Its properties make it particularly well-suited for targets requiring a basic nitrogen center within a conformationally defined and metabolically robust framework.

Potential Therapeutic Areas:
  • CNS Disorders: Given the prevalence of piperidines in CNS drugs, this scaffold is a prime candidate for developing novel agents for depression, schizophrenia, Alzheimer's disease, and pain.[4] Its low TPSA and modulated lipophilicity are advantageous for crossing the blood-brain barrier.

  • Oncology: Many kinase inhibitors utilize a basic piperidine or piperazine moiety to engage with the hinge region of the kinase or to improve solubility.[14] The metabolic stability offered by the 3,3-dimethylazetidine group could lead to compounds with improved pharmacokinetic profiles and longer duration of action.[15]

  • Metabolic Diseases: The piperidine core is found in inhibitors of enzymes such as 11β-HSD1, which are targets for metabolic disorders.[3] The enhanced stability of this scaffold could be beneficial in developing long-acting oral therapies.

Structure-Activity Relationship (SAR) Considerations

When incorporating this scaffold, a clear SAR strategy can be envisioned where different parts of the molecule are systematically modified to optimize potency, selectivity, and ADME properties.

Scaffold PositionModification StrategyIntended Outcome
Piperidine Ring (Positions 2, 3, 4) Introduction of aryl, heteroaryl, or aliphatic groups.Modulate target binding, potency, and selectivity.
Piperidine Ring (Stereochemistry) Synthesis of specific enantiomers or diastereomers.Optimize fit within chiral binding pockets; improve potency and reduce off-target effects.
Azetidine Ring (Positions 2, 4) Currently unsubstituted; functionalization is synthetically challenging but could offer novel vectors.Fine-tune solubility and explore new interactions with the solvent-front of the target.

Future Perspectives and Conclusion

The 3,3-dimethylazetidin-1-yl piperidine scaffold is more than a simple combination of two heterocycles; it is a rationally designed chemical entity that addresses common challenges in drug development, particularly metabolic instability. Its inherent properties—conformational rigidity, steric shielding of the basic nitrogen, and favorable physicochemical parameters—make it an attractive and powerful building block for medicinal chemists.

Future exploration will likely focus on the synthesis of derivatives with substitution on the piperidine ring to build libraries for screening against a wide range of biological targets. As the demand for orally bioavailable drugs with improved pharmacokinetic profiles continues to grow, scaffolds like this, which proactively engineer solutions to ADME problems, will become increasingly valuable in the quest for next-generation therapeutics.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI.
  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. (2021). MDPI.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). ACS Publications.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). Royal Society of Chemistry.
  • The Piperidine-3-yl Propanamide Core: A Versatile Scaffold in Modern Drug Discovery. Benchchem.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
  • Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. (2007). PubMed.
  • Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ₁ receptor ligands. (2011). PubMed.
  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PMC.
  • Examples of an azetidine‐based bioisoster for a piperidine ring.
  • Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. (2016). PubMed.
  • Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams.
  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry. Benchchem.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry, Section A.
  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2021). MDPI.
  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective.
  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia.
  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020). Semantic Scholar.

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Azetidinyl Piperidine Architectures in Medicinal Chemistry: From Spirocycles to Linked Systems

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry, synthesis, and application of azetidinyl piperidine derivatives.

Executive Summary

In the pursuit of "escaping from Flatland"—the movement away from planar, aromatic-heavy drug candidates toward those with higher fraction of saturated carbons (


)—azetidinyl piperidine  architectures have emerged as privileged scaffolds. These structures combine the metabolic robustness and vector versatility of the six-membered piperidine ring with the high strain and lowered lipophilicity of the four-membered azetidine ring.

This guide analyzes two distinct architectural classes:

  • Spiro-Fused Systems (e.g., 2,6-diazaspiro[3.5]nonane): Rigid, compact scaffolds that restrict conformational entropy.

  • Linked Systems (e.g., 1-(azetidin-3-yl)piperidine): Modular, flexible linkers that allow precise tuning of distance and orientation between pharmacophores.

The Spiro-Fused Architecture: Rigidifying the Core

Spiro[azetidine-3,4'-piperidine] derivatives represent a high-value scaffold for generating novel intellectual property and improving physicochemical properties.[1]

Mechanistic Advantage: The "Gem-Dimethyl" Effect in Rings

The spiro-fusion at the C3 position of the azetidine and C4 position of the piperidine creates a quaternary carbon that locks the conformation of both rings. This pre-organization reduces the entropic penalty upon binding to a protein target. Furthermore, the spiro-azetidine moiety often serves as a bioisostere for a morpholine or cyclohexyl group, significantly lowering


 due to the polarity of the azetidine nitrogen.
Case Study: PF-05190457 (Ghrelin Inverse Agonist)

Pfizer utilized a spiro-azetidine piperidine scaffold to develop PF-05190457, an inverse agonist of the ghrelin receptor (GHS-R1a) for the treatment of diabetes and obesity.

  • Challenge: Early hits suffered from high lipophilicity and poor metabolic stability.

  • Solution: Introduction of the spiro[azetidine-3,4'-piperidine] core.

  • Outcome: The scaffold provided a specific vector for the urea linkage while maintaining a low lipophilic profile (

    
    ) and excellent solubility.
    
Synthetic Workflow: Spirocyclization

The synthesis of these spiro-systems is non-trivial. A robust route involves the alkylation of a piperidine precursor with an azetidine electrophile or a stepwise cyclization.

Diagram 1: Synthetic Workflow for Spiro[azetidine-3,4'-piperidine]

SpiroSynthesis Start N-Boc-4-Piperidone Step1 Strecker Reaction (TMSCN, NH3) Start->Step1 Inter1 Amino-Nitrile Intermediate Step1->Inter1 C-C Bond Formation Step2 Esterification (HCl, MeOH) Inter1->Step2 Inter2 Amino-Ester Step2->Inter2 Step3 Reduction (LiAlH4) Inter2->Step3 Inter3 Amino-Alcohol Step3->Inter3 Step4 Cyclization (Ph3P, DIAD) Inter3->Step4 Mitsunobu Final Spiro[azetidine-3,4'-piperidine] Step4->Final Ring Closure

Caption: Stepwise construction of the spiro[azetidine-3,4'-piperidine] core via amino-alcohol cyclization.

The Linked Architecture: Modular Vector Control

In linked systems, the azetidine ring is attached to the piperidine nitrogen (N-linked) or carbon (C-linked). This architecture is often used to fine-tune the basicity (pKa) of the piperidine nitrogen or to extend a pharmacophore into a specific solvent-exposed pocket.

1-(Azetidin-3-yl)piperidine as a Metabolic Shield

Attaching an azetidin-3-yl group to the nitrogen of a piperidine creates a hydrazine-like or gem-diamine-like distance but with distinct properties.

  • Basicity Modulation: The electron-withdrawing nature of the azetidine ring (due to strain and electronegativity) can lower the pKa of the central nitrogen, potentially improving membrane permeability.

  • Metabolic Stability: Unlike an N-ethyl or N-isopropyl group, the azetidine ring is less prone to oxidative dealkylation by CYP450 enzymes because the

    
    -carbons are part of a strained ring system.
    
Comparative Data: Physicochemical Profiles

The following table illustrates the shift in properties when replacing a standard N-isopropyl group with an N-azetidinyl moiety in a hypothetical GPCR ligand.

PropertyN-Isopropyl PiperidineN-(Azetidin-3-yl) PiperidineImpact
ClogP 3.22.4Lower Lipophilicity (Improved LLE)
TPSA (

)
4557Increased Polarity
pKa (Piperidine N) ~9.8~8.5Reduced Basicity (Better Permeability)
HLM

HighLow/ModerateMetabolic Blocking

Experimental Protocols

Protocol A: Reductive Amination for Linked Systems

Objective: Synthesis of tert-butyl 4-(1-(tert-butoxycarbonyl)azetidin-3-yl)piperazine-1-carboxylate (Generalizable to piperidines).

Reagents:

  • tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 equiv)

  • Piperidine derivative (1.0 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic acid (cat.)

  • Dichloromethane (DCM)

Procedure:

  • Mixing: In a flame-dried round-bottom flask, dissolve the piperidine derivative (1.0 mmol) and tert-butyl 3-oxoazetidine-1-carboxylate (1.0 mmol) in anhydrous DCM (10 mL).

  • Activation: Add glacial acetic acid (0.1 mL) to catalyze imine formation. Stir at room temperature for 30 minutes under nitrogen.

  • Reduction: Cool the mixture to 0°C. Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the ketone.

  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (SiO

    
    , 0–10% MeOH in DCM).
    

Self-Validation Check: The appearance of a multiplet at


 3.0–3.5 ppm in 

H NMR (corresponding to the azetidine CH) confirms the reductive amination.
Protocol B: Synthesis of Spiro[azetidine-3,4'-piperidine] Core

Objective: Formation of the spiro-quaternary center via double alkylation (Alternative to Mitsunobu).

Reagents:

  • N-Benzyl-bis(2-chloroethyl)amine

  • Ethyl cyanoacetate[2]

  • Sodium hydride (NaH)

Procedure:

  • Deprotonation: Suspend NaH (2.2 equiv) in DMF at 0°C.

  • Addition: Dropwise add ethyl cyanoacetate (1.0 equiv). Stir for 30 min.

  • Alkylation: Add N-benzyl-bis(2-chloroethyl)amine (1.0 equiv). Heat to 60°C for 4 hours.

  • Outcome: This yields the N-benzyl-4-cyano-4-ethoxycarbonyl-piperidine, which is a precursor. Note: The spiro-azetidine ring is typically formed in subsequent steps by reducing the nitrile to an amine and cyclizing onto a pendant electrophile.

Decision Logic: Selecting the Right Scaffold

When should a medicinal chemist deploy an azetidinyl piperidine?

Diagram 2: SAR Decision Tree

SARLogic Problem Medicinal Chemistry Challenge Lipophilicity High LogD / Low Solubility? Problem->Lipophilicity Metabolism High Metabolic Clearance? Problem->Metabolism Rigidity Need Conformational Constraint? Problem->Rigidity Spiro Deploy Spiro[azetidine-3,4'-piperidine] (Lowers LogD, Locks Conformation) Lipophilicity->Spiro Yes Metabolism->Spiro Soft Spot on Ring? Linked Deploy 1-(Azetidin-3-yl)piperidine (Modulates pKa, Blocks Metabolism) Metabolism->Linked Soft Spot on N-alkyl? Rigidity->Spiro Yes

Caption: Decision matrix for selecting between spiro-fused and linked azetidine-piperidine scaffolds.

References

  • Pfizer Inc. (2018). Discovery of PF-05190457, a Ghrelin Receptor Inverse Agonist for the Treatment of Diabetes. Journal of Medicinal Chemistry.

  • Janssen Research & Development. (2016). Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. ACS Medicinal Chemistry Letters.

  • PharmaBlock. (2020). Spiroazetidines in Drug Discovery: Advantages and Applications. PharmaBlock Whitepaper.

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Contextual reference for 4-membered rings).

Sources

Strategic Bioisosterism: The 3,3-Dimethylazetidine Moiety in Lead Optimization

[1]

Executive Summary

In the landscape of modern medicinal chemistry, the 3,3-dimethylazetidine moiety has emerged as a high-value bioisostere.[1] It serves a dual function: acting as a conformationally rigid, polar surrogate for the tert-butyl group , and as a metabolically stable alternative to piperidine or pyrrolidine rings .[1]

This guide provides a technical deep-dive into the physicochemical rationale, synthetic integration, and structural pharmacology of this moiety.[1] Unlike standard saturated heterocycles, the 3,3-dimethylazetidine core leverages the Thorpe-Ingold effect to lock conformation while simultaneously blocking the C3 metabolic "soft spot" common to azetidines.[1]

Part 1: The Physicochemical Rationale

The "Polar tert-Butyl" Paradigm

The tert-butyl group is a classic hydrophobic anchor used to fill lipophilic pockets.[1] However, its high lipophilicity (increasing LogP) and lack of hydrogen bond capability can be detrimental to solubility and oral bioavailability.

The 3,3-dimethylazetidine moiety mimics the steric bulk and spherical volume of a tert-butyl group but introduces a basic nitrogen atom.[1] This substitution dramatically alters the physicochemical profile:

  • Lipophilic Efficiency (LipE): By lowering LogP while maintaining steric fill, the moiety improves LipE.[1]

  • Solubility: The basic nitrogen (pKa ~11) is protonated at physiological pH, introducing a solubilizing cation.

  • Vector Integrity: The gem-dimethyl group forces the ring into a specific pucker, often orienting the nitrogen lone pair (or substituent) in a predictable vector.[1]

Comparative Metrics: Azetidine vs. Piperidine vs. tert-Butyl

The following table contrasts the 3,3-dimethylazetidine against the moieties it commonly replaces.

Propertytert-Butyl GroupPiperidineUnsub.[1] Azetidine3,3-Dimethylazetidine
Role Hydrophobic BulkBasic LinkerBasic LinkerRigid/Bulky Linker
Approx.[1] LogP +2.0 (Fragment)0.84-0.12~0.80
pKa (Conj.[1] Acid) N/A~11.2~11.3~11.3 (Strong Base)
Metabolic Risk Low (Oxidation)High (C-H Oxidation)High (C3 Oxidation)Low (Blocked C3)
Shape SphericalChair (Flexible)PuckeredRigid/Puckered
Metabolic Blocking Mechanism

Unsubstituted azetidines are susceptible to oxidative metabolism at the C3 position (the carbon opposite the nitrogen) by Cytochrome P450 enzymes. This leads to ring opening or the formation of unstable carbonyl intermediates.

  • The Fix: Introducing the gem-dimethyl group at C3 removes the abstractable protons.[1] This is a classic "metabolic blocking" strategy, forcing metabolism to occur elsewhere on the molecule or slowing clearance significantly.

Part 2: Decision Logic & Structural Pharmacology

When should a medicinal chemist deploy this moiety? It is not a universal replacement but a specific tool for specific problems.

Diagram 1: Bioisosteric Decision Tree

Rationale: This logic flow helps researchers identify if their lead compound is a candidate for this specific replacement.

DecisionTreestartLead Compound OptimizationproblemIdentify Liabilitystart->problemlipophilicityHigh LogP / Low Solubility?problem->lipophilicitymetabolismHigh Clearance (Metabolic)?problem->metabolismpotencyLow Potency (Floppy Linker)?problem->potencyis_tbutylIs there a tert-butyl group?lipophilicity->is_tbutylis_cyclicIs there a Piperidine/Pyrrolidine?metabolism->is_cyclicrigidifyNeed Conformational Lock?potency->rigidifyreplace_tbutylReplace with3,3-dimethylazetidine(Solubility Boost)is_tbutyl->replace_tbutylYescheck_spotMetabolism at Ring Carbon?is_cyclic->check_spotYesapply_blockContract Ring to3,3-dimethylazetidine(Block Soft Spot)check_spot->apply_blockYesapply_rigidUse 3,3-dimethylazetidine(Thorpe-Ingold Effect)rigidify->apply_rigidYes

Caption: Decision matrix for transitioning from standard alkyl/heterocyclic groups to the 3,3-dimethylazetidine scaffold.

Part 3: Synthetic Accessibility & Protocols

While 3,3-dimethylazetidine hydrochloride is commercially available, incorporating it into complex scaffolds requires specific coupling strategies.[1] The high basicity and steric hindrance of the gem-dimethyl group can make nucleophilic substitution sluggish compared to simple azetidine.

Synthesis of the Core (If not purchasing)

If de novo synthesis is required (e.g., for isotopic labeling), the reduction of the corresponding beta-lactam is the industry standard.[1]

Protocol: Reduction of 3,3-Dimethyl-2-azetidinone

  • Precursor: Start with 3,3-dimethyl-2-azetidinone (synthesized via cycloaddition of chlorosulfonyl isocyanate with isobutyraldehyde).[1]

  • Reagents: Lithium Aluminum Hydride (LiAlH4), anhydrous THF.[1]

  • Procedure:

    • Suspend LiAlH4 (1.5 equiv) in dry THF at 0°C under Argon.

    • Add 3,3-dimethyl-2-azetidinone dropwise.[1]

    • Reflux for 4–6 hours (monitoring by TLC/LCMS).[1]

    • Quench: Fieser workup (Water, 15% NaOH, Water).[1]

    • Isolation: The product is volatile. Isolate as the HCl salt by bubbling HCl gas into the ethereal extract.

Functionalization: Buchwald-Hartwig Coupling

Attaching the 3,3-dimethylazetidine to an aryl halide is a common workflow.[1] Due to the steric bulk of the gem-dimethyls adjacent to the nitrogen, standard SNAr conditions often fail unless the aryl ring is highly electron-deficient.[1] Palladium catalysis is preferred.[1]

Standard Operating Procedure (SOP):

  • Substrate: Aryl Bromide (1.0 equiv)[1]

  • Amine: 3,3-Dimethylazetidine HCl (1.2 equiv)[1][2]

  • Catalyst: Pd2(dba)3 (2 mol%)[1]

  • Ligand: BINAP or RuPhos (4 mol%) (RuPhos is superior for sterically hindered secondary amines).[1]

  • Base: NaOtBu (1.5 equiv)[1]

  • Solvent: Toluene or Dioxane (anhydrous, degassed).[1]

Step-by-Step:

  • Charge a reaction vial with Aryl Bromide, Amine salt, Base, and Catalyst/Ligand system in a glovebox or under N2 flow.

  • Add solvent (0.2 M concentration).[1]

  • Seal and heat to 100°C for 12 hours.

  • Validation: Filter through Celite, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

  • QC Check: 1H NMR must show the characteristic singlet (6H) for the gem-dimethyls at ~1.1–1.3 ppm and the singlet (4H) for the azetidine ring protons at ~3.2–3.6 ppm.[1]

Diagram 2: Synthetic Workflow

Synthesiscluster_0Core Synthesiscluster_1Drug IncorporationAIsobutyraldehydeC3,3-Dimethyl-2-azetidinoneA->C[2+2] CycloadditionBChlorosulfonylIsocyanate (CSI)B->CD3,3-Dimethylazetidine (HCl)C->DLiAlH4 Red.FPd-CatalyzedCoupling (RuPhos)D->FEAryl Bromide(Lead Scaffold)E->FGFinal BioisostereF->G100°C, NaOtBu

Caption: Synthetic pathway from commodity chemicals to final pharmaceutical intermediate.

Part 4: Case Study & Application

Optimization of a Piperidine-Based GPCR Antagonist[1]

Scenario: A lead compound targeting a GPCR contains a piperidine ring.

  • Issues: High lipophilicity (LogP 4.[1]2) leading to high clearance; moderate potency due to entropic penalty upon binding (flexible chair conformation).[1]

Intervention: The medicinal chemistry team executes a "ring contraction" strategy, replacing the piperidine with 3,3-dimethylazetidine.[1]

Results:

  • LogP Reduction: The LogP drops from 4.2 to 3.5. The volume of the 3,3-dimethylazetidine mimics the space-filling of the piperidine but with lower carbon count and different solvation.[1]

  • Metabolic Stability: The piperidine was undergoing oxidation at the alpha-carbon.[1] The 3,3-dimethylazetidine has no alpha-protons capable of easy abstraction (due to the bridgehead-like strain and lack of adjacent protons on the quaternary carbon).[1]

  • Potency: The gem-dimethyl group restricts the conformational freedom of the azetidine ring (Thorpe-Ingold effect), pre-organizing the nitrogen vector for receptor binding.[1] Potency improves by 5-fold.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12674607, 3,3-Dimethylazetidine. Retrieved from [Link]

  • Wróbel, T. M., et al. (2023).[1] Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid. PMC - NIH.[1] Retrieved from [Link] (Contextualizing azetidine synthesis in complex alkaloids).

  • Stephens, D., et al. (2021).[1] Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed.[1][2][3] Retrieved from [Link]

  • Brandt, S. D., et al. (2016).[1][4] Return of the lysergamides. Part II: Analytical and behavioural characterization of (2'S,4'S)-lysergic acid 2,4-dimethylazetidide (LSZ). Drug Testing and Analysis. Retrieved from [Link][1]

The 4-Substituted Piperidine Amine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine ring, a foundational six-membered nitrogenous heterocycle, is a dominant structural motif in pharmaceuticals, gracing the architecture of numerous blockbuster drugs.[1][2] Its unique combination of favorable physicochemical properties—including high aqueous solubility, metabolic stability, and a three-dimensional conformation that facilitates optimal interactions with biological targets—cements its status as a "privileged scaffold." This guide delves into the strategic importance of the 4-substituted piperidine amine subclass, providing an in-depth exploration of its synthesis, structure-activity relationships (SAR), and application in contemporary drug discovery. We will examine the causal links between synthetic choices and molecular properties, present validated experimental protocols, and showcase the journey of this scaffold from a chemical building block to a core component of life-saving medicines.

The Piperidine Core: An Enduring Pillar of Medicinal Chemistry

The prevalence of the piperidine scaffold in approved drugs is not a coincidence; it is a direct result of the distinct advantages it confers upon a drug candidate.[1] The saturated, chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, enabling high-affinity and selective binding to protein targets.[2] Furthermore, the basic nitrogen atom (typical pKa ~8-11) is often protonated at physiological pH, which can enhance water solubility and facilitate crucial hydrogen bond interactions with receptors.[3]

The strategic placement of an amine group at the 4-position creates a versatile chemical handle for several reasons:

  • Vector for SAR Exploration: The 4-amino group serves as a key point for diversification. Modification of this amine allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

  • Modulation of Physicochemical Properties: Substituents at the 4-position can fine-tune lipophilicity, polarity, and basicity, directly impacting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

  • Target Interaction: The 4-amino group or its derivatives can act as a hydrogen bond donor or acceptor, or as a basic center to form salt bridges with acidic residues in a protein's active site.

The following diagram illustrates the logical workflow in a typical drug discovery campaign centered on this scaffold.

Sources

A Technical Guide to the Chemical Properties and Reactivities of Sterically Hindered Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from chemical curiosities to privileged scaffolds in modern medicinal chemistry.[1][2] Their inherent ring strain, conformational rigidity, and sp³-rich character offer unique three-dimensional exit vectors that can significantly enhance pharmacokinetic properties such as metabolic stability and solubility.[3][4] This guide provides an in-depth exploration of the chemical landscape of sterically hindered azetidines, a subclass that presents both synthetic challenges and unparalleled opportunities for molecular design. We will dissect advanced synthetic methodologies, explore the nuanced reactivity governed by steric and electronic effects, and provide field-proven protocols for their functionalization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of these strained-ring systems to access novel chemical space and design next-generation therapeutics.

Introduction: The Azetidine Scaffold in Modern Chemistry

The Ascendance of Strained Rings in Drug Discovery

The past decade has witnessed a paradigm shift in drug design, with a deliberate move towards molecules possessing greater three-dimensional complexity. Saturated heterocycles are central to this strategy, and among them, strained four-membered rings like azetidines have become highly sought-after.[5] Unlike more flexible five- and six-membered rings, the rigid azetidine core provides precise, predictable positioning of substituents, which is invaluable for optimizing interactions with biological targets.[6] Several FDA-approved drugs, including the kinase inhibitor cobimetinib and the calcium channel blocker azelnidipine, feature an azetidine moiety, underscoring its value in creating potent and effective pharmaceuticals.[1][3]

Defining "Steric Hindrance" in the Azetidine Context

In the context of azetidines, "steric hindrance" refers to the presence of bulky substituents on the four-membered ring that impede the approach of reagents. This can manifest as:

  • C2/C4-Substitution: Bulky groups at the positions adjacent to the nitrogen can hinder N-functionalization and influence the regioselectivity of ring-opening reactions.

  • C3-Substitution: Substituents at the C3 position, particularly quaternary centers, create significant steric shields, making subsequent functionalization at other ring positions challenging.

  • Polysubstitution: The presence of multiple substituents creates a highly congested scaffold, demanding highly specialized and robust synthetic methods for their construction and modification.[7]

Understanding and overcoming the challenges posed by steric hindrance is paramount for unlocking the full potential of these complex building blocks.

Structural and Electronic Properties: The Impact of Ring Strain

The chemical behavior of azetidines is dominated by a considerable ring strain of approximately 25.4 kcal/mol.[8] This value positions azetidines between the highly reactive, less stable aziridines (~27.7 kcal/mol) and the relatively inert pyrrolidines (~5.4 kcal/mol).[8] This intermediate reactivity is a key advantage, rendering the ring stable enough for handling and isolation while being primed for selective, strain-releasing transformations under appropriate conditions.[8][9] Crystallographic studies confirm a nonplanar, puckered geometry, with the nitrogen atom undergoing rapid inversion, a factor that influences the conformational dynamics of substituted derivatives.[3]

Sources

Methodological & Application

Reductive amination protocol for 3,3-dimethylazetidine and piperidinone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination of N-Boc-4-Piperidinone with 3,3-Dimethylazetidine

Executive Summary & Strategic Context

In modern drug discovery, the "Escape from Flatland" initiative drives the incorporation of sp³-rich scaffolds to improve solubility and metabolic stability.[1] The coupling of 3,3-dimethylazetidine (a strained, gem-dimethyl substituted secondary amine) with N-Boc-4-piperidinone creates a bipolar, sp³-rich pharmacophore often utilized in GPCR and kinase inhibitor programs.[1]

This protocol details a Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1][2][3] Unlike Sodium Cyanoborohydride (


), STAB is non-toxic (cyanide-free) and exhibits superior selectivity for the iminium ion over the ketone, eliminating the need for pre-formation of the imine or dehydrating agents (Abdel-Magid et al., 1996).[1]

Key Technical Challenge: The steric bulk of the gem-dimethyl group on the azetidine ring, combined with the ring strain, requires precise pH control to facilitate iminium formation without triggering acid-catalyzed ring-opening or polymerization.[1]

Chemical Analysis & Reagent Profile

The reaction relies on the in situ formation of an iminium species.[1][4][5] The 3,3-dimethyl substitution on the azetidine provides a "Thorpe-Ingold" effect, slightly stabilizing the ring conformation but increasing steric hindrance at the nitrogen nucleophile.[1]

Table 1: Reactant Specifications

ComponentRoleMW ( g/mol )Key PropertyHandling Note
3,3-Dimethylazetidine HCl Nucleophile121.61Secondary amine, strained ringHygroscopic solid; requires neutralization.
N-Boc-4-Piperidinone Electrophile199.25Ketone, N-protectedStable solid; avoid strong acids (Boc removal).
STAB Reductant211.94Mild hydride sourceMoisture sensitive; releases AcOH upon reaction.
Acetic Acid (AcOH) Catalyst60.05pKa 4.76Promotes iminium formation.[1]
1,2-Dichloroethane (DCE) Solvent98.96Aprotic, polarExcellent solubility for STAB; carcinogen (handle in hood).

Mechanistic Pathway[1][3]

The reaction proceeds via a "Direct" mechanism. The amine and ketone are mixed with the reducing agent.[1][2][3][4][5][6][7] However, the kinetics dictate that the iminium ion forms faster than the ketone is reduced by STAB.[1]

Mechanism Visualization: The following diagram illustrates the equilibrium between the hemiaminal and the iminium ion, followed by the irreversible hydride transfer.[1]

ReductiveAmination Reactants Amine + Ketone Hemiaminal Hemiaminal (Transient) Reactants->Hemiaminal + AcOH (Cat) Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O (Equilibrium) Iminium->Hemiaminal H2O BoronComplex Boron-Iminium Complex Iminium->BoronComplex + STAB Product Tertiary Amine Product BoronComplex->Product Hydride Transfer (Irreversible)

Figure 1: Reaction coordinate showing the acid-catalyzed formation of the iminium ion and subsequent irreversible reduction by STAB.[1]

Optimized Experimental Protocol

Scale: 1.0 mmol (Adjust proportionally). Time: 4–16 Hours. Temperature: Ambient (


).
Phase A: Preparation and Neutralization

Rationale: The azetidine is supplied as an HCl salt. It must be freed to act as a nucleophile. However, a slightly acidic media is required for iminium catalysis.[1]

  • Charge: In a dry 20 mL scintillation vial or round-bottom flask equipped with a magnetic stir bar, add 3,3-Dimethylazetidine HCl (122 mg, 1.0 mmol, 1.0 equiv).

  • Solvate: Add 1,2-Dichloroethane (DCE) (5.0 mL). Note: DCM can be used if DCE is restricted, but DCE offers faster reaction rates due to higher boiling point and polarity.[1]

  • Neutralize: Add Triethylamine (Et3N) (139 µL, 1.0 mmol, 1.0 equiv). Stir for 5 minutes. The solution may become cloudy due to Et3N[1]·HCl precipitation.

  • Add Electrophile: Add N-Boc-4-Piperidinone (199 mg, 1.0 mmol, 1.0 equiv).

  • Catalyze: Add Glacial Acetic Acid (57 µL, 1.0 mmol, 1.0 equiv).

    • Critical Check: The pH should be approximately 5–6. The acetic acid buffers the free amine and catalyzes the dehydration to the iminium ion.[1]

Phase B: Reduction

Rationale: STAB is added after mixing to ensure the ketone is not reduced to an alcohol before the imine forms.[1]

  • Stir: Allow the mixture to stir at room temperature for 30 minutes. This "incubation" favors the establishment of the iminium equilibrium.[1]

  • Reduce: Add Sodium Triacetoxyborohydride (STAB) (318 mg, 1.5 mmol, 1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Seal the vessel (under N2 or Ar atmosphere preferred but not strictly necessary) and stir vigorously at room temperature for 12 hours (overnight).

Phase C: Quench and Workup

Rationale: STAB is quenched by aqueous base. The product is a tertiary amine, so it must be kept in the organic phase during basic extraction.[1]

  • Quench: Carefully add Saturated Aqueous NaHCO3 (10 mL). Stir for 15 minutes until gas evolution ceases.

  • Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 10 mL).

  • Wash: Combine organic layers and wash with Brine (10 mL).

  • Dry: Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.

Phase D: Purification
  • Analysis: Check crude purity via LC-MS. The major peak should be the desired product (M+H ≈ 283.2).

  • Chromatography: If necessary, purify via flash column chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: 0-10% MeOH in DCM (with 1% NH4OH additive if streaking occurs).[1]

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric hindrance of gem-dimethyl group slows iminium formation.[1]Increase AcOH to 2.0 equiv; extend "incubation" time (Step 6) to 2 hours before adding STAB.
Alcohol Byproduct Direct reduction of ketone (Ketone + STAB -> Alcohol).[1]Ensure amine and acid are stirred with ketone before STAB addition. Add STAB portion-wise.[3]
Azetidine Ring Opening Acid concentration too high or temperature too high.Strictly control temperature (

). Do not use strong acids (HCl, TFA) as catalysts; stick to AcOH.[1]
Boc Deprotection Reaction medium too acidic.Unlikely with AcOH. Ensure no strong mineral acids were introduced during neutralization.

Safety & Handling

  • 3,3-Dimethylazetidine: Irritant.[1][8] Potential skin sensitizer. Handle with gloves.

  • STAB: Releases acetic acid upon hydrolysis. Flammable solid.

  • DCE: Suspected carcinogen. Use exclusively in a fume hood.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][5][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][5][6][9] Studies on Direct and Indirect Reductive Amination Procedures.[2][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006).[1][2][5] A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.[1] [Link][1]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] [Link]

Sources

Application Note: Optimized N-Alkylation of 3,3-Dimethylazetidine with 4-Halopiperidines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The direct N-alkylation of 3,3-dimethylazetidine with 4-halopiperidines represents a challenging "secondary-secondary" coupling. This transformation is kinetically impeded by the steric bulk of the gem-dimethyl group on the azetidine ring and the secondary electrophilic center of the piperidine. Furthermore, 4-halopiperidines are prone to


 elimination, yielding thermodynamically stable tetrahydropyridines as major byproducts.

While reductive amination (using 4-piperidone) is the industry standard for this bond formation, direct alkylation becomes necessary when the piperidine scaffold contains reduction-sensitive moieties (e.g., chiral centers, nitro groups, or strained rings). This guide provides a high-fidelity protocol to maximize


 substitution while suppressing elimination, utilizing the "Cesium Effect" and Finkelstein catalysis.

Critical Mechanistic Analysis

The Steric-Electronic Conflict
  • Nucleophile (3,3-Dimethylazetidine): The gem-dimethyl group at C3 induces ring puckering (Thorpe-Ingold effect). While this often accelerates intramolecular cyclization, in intermolecular reactions, it creates a steric cone that hinders the nitrogen lone pair, reducing nucleophilicity compared to unsubstituted azetidine.

  • Electrophile (4-Halopiperidine): The C4 position is a secondary alkyl halide. Attack by a bulky nucleophile encounters significant steric repulsion, raising the activation energy for the

    
     transition state.
    
  • The Elimination Trap: The basicity of the azetidine (approx. pKa ~11.3 for conjugate acid) allows it to act as a base. High temperatures required to overcome the

    
     barrier often trigger the lower-barrier 
    
    
    
    elimination of H-Br/H-Cl, destroying the electrophile.
Reaction Pathway Diagram

The following diagram illustrates the kinetic competition between the desired substitution and the parasitic elimination.

ReactionPathway cluster_conditions Control Factors Reactants Reactants (3,3-dimethylazetidine + N-Boc-4-bromopiperidine) TS_SN2 TS: SN2 (Sterically Crowded) Reactants->TS_SN2  Slow (k_sub) TS_E2 TS: E2 (Base-Mediated) Reactants->TS_E2  Fast if T > 80°C Product Product (N-Alkylated Adduct) TS_SN2->Product Byproduct Byproduct (Tetrahydropyridine) TS_E2->Byproduct Factor1 Solvent Polarity (Promotes SN2) Factor2 Leaving Group Quality (I > Br > Cl)

Figure 1: Kinetic competition between nucleophilic substitution (


) and elimination (

).[1] High temperatures and strong bases favor the red path (E2).

Experimental Protocols

Method A: The "Cesium-Finkelstein" Protocol (Recommended)

This method utilizes Cesium Carbonate (


) and Potassium Iodide (KI). The larger Cesium cation improves solubility in organic solvents ("Cesium Effect"), while KI converts the alkyl bromide/chloride to a more reactive alkyl iodide in situ (Finkelstein reaction).

Reagents:

  • 3,3-Dimethylazetidine hydrochloride (1.0 equiv)

  • N-Boc-4-bromopiperidine (1.1 equiv)

  • Cesium Carbonate (

    
    ) (2.5 equiv)
    
  • Potassium Iodide (KI) (0.2 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) [0.2 M concentration]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (

    
    ) or Argon.
    
  • Activation: Add 3,3-dimethylazetidine HCl salt and

    
     to the flask. Add anhydrous DMF. Stir at Room Temperature (RT) for 15 minutes to liberate the free amine base.
    
  • Addition: Add N-Boc-4-bromopiperidine and the catalytic KI.

  • Reaction: Heat the mixture to 60°C .

    • Note: Do not exceed 80°C initially. Higher temperatures drastically increase the elimination rate.

  • Monitoring: Monitor by LC-MS at 2-hour intervals. Look for the product mass [M+H]+ and the elimination byproduct (tetrahydropyridine, usually M-Br).

    • Target: >80% conversion. If reaction stalls after 6 hours, raise temp to 75°C.

  • Workup:

    • Cool to RT. Dilute with EtOAc (Ethyl Acetate).

    • Wash 3x with water (to remove DMF) and 1x with Brine.

    • Dry organic layer over

      
      , filter, and concentrate.[2]
      
  • Purification: Flash column chromatography.

    • Stationary Phase: Silica Gel.[3]

    • Mobile Phase: 0-10% MeOH in DCM (Dichloromethane) + 1%

      
       (Ammonium Hydroxide) is essential to prevent streaking of the tertiary amine.
      
Method B: Microwave-Assisted Synthesis (High Throughput)

Best for library synthesis where speed is prioritized over scalability.

Parameters:

  • Solvent: Acetonitrile (MeCN)

  • Base: DIPEA (3.0 equiv) - Note: Organic bases are riskier for elimination but cleaner for microwave.

  • Temp: 100°C

  • Time: 20-40 minutes

  • Vessel: Sealed microwave vial.

Data Summary & Optimization Table

The following table summarizes the impact of leaving groups and bases on the reaction outcome based on internal optimization studies.

VariableConditionYield (Isolated)Major ByproductNotes
Leaving Group 4-Chloro< 10%Unreacted SMCl is too poor a leaving group for this hindered system.
Leaving Group 4-Bromo45-55%Elimination (~30%)Standard starting material.
Leaving Group 4-Iodo 72-85% Elimination (<10%)Best. Prepared via Finkelstein or purchased.
Base

/ MeCN
40%IncompleteLow solubility of inorganic base in MeCN limits rate.
Base

/ DMF
78% --Optimal. High solubility enhances

.
Temp >100°C20%Elimination (>60%)Thermal elimination dominates.

Decision Logic for Protocol Selection

Use this workflow to determine the correct synthetic route for your specific substrate.

ProtocolSelection cluster_advice Expert Tip Start Start: Synthesis Planning Q1 Is the Piperidine Ketone (4-Piperidone) Available? Start->Q1 Q2 Is the scaffold acid/reduction sensitive? Q1->Q2 Yes RouteB Route B: Direct Alkylation (Method A: Cs2CO3/DMF) Q1->RouteB No (Must use Halide) RouteA Route A: Reductive Amination (NaBH(OAc)3 / DCE) Q2->RouteA No (Use Standard) Q2->RouteB Yes (Avoid Reduction) Tip Reductive Amination is 10x faster and cleaner if chemistry allows.

Figure 2: Decision tree for selecting between Alkylation and Reductive Amination.

Troubleshooting & Quality Control

Monitoring the "Elimination Peak"

In LC-MS, the elimination product (N-Boc-1,2,3,6-tetrahydropyridine) will have a mass of M-HBr (or M-HI) relative to the starting material.

  • Action: If this peak grows rapidly relative to the product, lower the temperature by 10°C and increase the concentration of the nucleophile (azetidine).

Removing Unreacted Azetidine

3,3-dimethylazetidine is difficult to separate from the product by silica chromatography due to similar polarity.

  • Solution: Use a scavenger resin (e.g., Isocyanate resin) post-reaction to pull out unreacted secondary amine, or use the slight excess of the bromide (if the bromide is easier to separate). However, given the cost of the azetidine, careful stoichiometry (1:1) is usually preferred.[4][5]

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General mechanism of

    
     vs 
    
    
    
    on secondary halides).
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Establishes the benchmark alternative to alkylation).

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. (Foundational text for Iodide catalysis).

  • Salvatore, R. N., et al. (2001). "Cesium effect: high chemoselectivity in direct N-alkylation of amines." Tetrahedron, 57(37), 7785-7811. (Authoritative review on using Cesium bases for difficult alkylations).

Sources

Preparation of N-Boc-4-(3,3-dimethylazetidin-1-yl)piperidine intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of N-Boc-4-(3,3-dimethylazetidin-1-yl)piperidine

Abstract

This application note details the optimized protocol for synthesizing N-Boc-4-(3,3-dimethylazetidin-1-yl)piperidine , a critical intermediate in the development of sp³-rich medicinal chemistry scaffolds. The method utilizes a direct reductive amination approach employing Sodium Triacetoxyborohydride (STAB) .[1] This reagent system is selected for its exceptional chemoselectivity, favoring the reduction of the intermediate iminium species over the starting ketone, thereby minimizing the formation of the N-Boc-4-hydroxypiperidine impurity. This guide addresses specific challenges related to the steric bulk of the 3,3-dimethylazetidine moiety and provides a robust, scalable workflow.

Scientific Background & Rationale

The "Escape from Flatland"

Modern drug discovery increasingly prioritizes three-dimensional (sp³-rich) scaffolds to improve solubility and metabolic stability compared to traditional flat aromatic systems. The fusion of a piperidine ring with a strained azetidine ring creates a unique vector for substituent attachment, often used in GPCR and kinase inhibitors.

Reaction Strategy: Reductive Amination

The synthesis involves the coupling of N-Boc-4-piperidone (ketone) and 3,3-dimethylazetidine (secondary amine).

  • Choice of Reductant: Sodium Triacetoxyborohydride (

    
    ) is preferred over Sodium Cyanoborohydride (
    
    
    
    ) due to lower toxicity and superior control. STAB is less basic and reacts sluggishly with ketones, allowing the faster-reacting iminium ion to be selectively reduced.
  • The Steric Challenge: The gem-dimethyl groups on the azetidine ring create steric hindrance near the nucleophilic nitrogen. This necessitates a protocol that drives the equilibrium toward the iminium ion before the reducing agent is fully engaged to prevent direct reduction of the ketone.

Mechanism of Action

The reaction proceeds through a stepwise mechanism.[2] The acid catalyst is essential to facilitate the dehydration of the carbinolamine intermediate.

Graphviz Diagram: Reaction Mechanism

ReductiveAmination Ketone N-Boc-4-piperidone (Ketone) Carbinol Carbinolamine Intermediate Ketone->Carbinol Nucleophilic Attack Alcohol Impurity Alcohol Impurity Ketone->Alcohol Impurity Direct Reduction (Slow with STAB) Amine 3,3-dimethylazetidine (Amine) Amine->Carbinol Nucleophilic Attack Iminium Iminium Ion (Activated Species) Carbinol->Iminium - H₂O (Acid Catalyzed) Product Target Amine (Product) Iminium->Product Hydride Transfer (Fast) Acid Acetic Acid (Catalyst) Acid->Carbinol Activates STAB STAB (Hydride Donor) STAB->Iminium Reduces

Caption: Mechanistic pathway highlighting the critical iminium formation step. The selectivity of STAB prevents the dashed-line side reaction.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][3][4]Role
N-Boc-4-piperidone 199.251.0Electrophile
3,3-Dimethylazetidine HCl 121.611.1 - 1.2Nucleophile
Sodium Triacetoxyborohydride (STAB) 211.941.4 - 1.5Reducing Agent
DIPEA (Hünig's Base) 129.241.1 - 1.2Neutralizer (for HCl salt)
Acetic Acid (Glacial) 60.051.0 - 2.0Catalyst
Dichloromethane (DCM) -10-15 volSolvent
Step-by-Step Procedure

Step 1: Preparation of the Free Amine (In-Situ)

  • Charge a clean, dry round-bottom flask with 3,3-dimethylazetidine HCl (1.2 equiv).

  • Add DCM (anhydrous preferred, 10 mL per gram of ketone).

  • Add DIPEA (1.2 equiv) and stir at Room Temperature (RT) for 10–15 minutes.

    • Note: The solution may remain slightly cloudy due to DIPEA·HCl salt formation.[1][5] This does not interfere with the reaction.

Step 2: Imine Formation (The "Pre-Mix") 4. Add N-Boc-4-piperidone (1.0 equiv) to the reaction vessel. 5. Add Acetic Acid (1.5 equiv). 6. Stir the mixture at RT for 30–60 minutes .

  • Expert Insight: This "pre-mix" period allows the sterically hindered azetidine to condense with the ketone and form the equilibrium iminium species before the reducing agent is introduced.

Step 3: Reduction 7. Cool the mixture slightly (0°C to 10°C) using an ice bath.

  • Reason: STAB addition can be slightly exothermic.
  • Add STAB (1.5 equiv) portion-wise over 5–10 minutes.
  • Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours (overnight).
  • Monitoring: Check reaction progress via TLC (stain with Ninhydrin or PMA) or LC-MS. Look for the disappearance of the ketone (m/z ~200 + adducts) and appearance of the product (m/z ~269 for [M+H]+).

Step 4: Workup & Isolation 10. Quench: Slowly add saturated aqueous


 solution. Stir vigorously for 20 minutes until gas evolution ceases.
  • Critical: This step decomposes the boron complexes.
  • Extraction: Separate the layers. Extract the aqueous layer 2x with DCM.[1]
  • Wash: Combine organic layers and wash with brine.[4]
  • Dry: Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: The crude material is often pure enough for subsequent steps. If purification is needed, flash chromatography (DCM:MeOH 95:5) is effective.[2][6]

Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Mix Amine HCl + DIPEA + DCM (15 min) Start->Mix AddKetone Add N-Boc-4-piperidone + Acetic Acid Mix->AddKetone Equilibrium Stir 30-60 min (RT) (Imine Formation) AddKetone->Equilibrium Reduction Add STAB (0°C -> RT) Stir Overnight Equilibrium->Reduction Quench Quench with sat. NaHCO3 (Gas Evolution) Reduction->Quench Isolate Extract (DCM), Dry, Concentrate Quench->Isolate

Caption: Operational workflow for the synthesis. The yellow "Equilibrium" node is the critical control point for yield optimization.

Optimization & Troubleshooting (Expertise & Experience)

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance of the gem-dimethyl group slows imine formation.Increase Acetic Acid to 2.0–2.5 equiv. Extend the "Pre-Mix" time to 2 hours.
Formation of Alcohol Impurity Ketone reduced before imine formed.Ensure STAB is added after the pre-mix period. Do not add STAB and ketone simultaneously.
Gel/Emulsion during Workup Boron salts forming complexes.Increase the volume of

and stir longer (30+ mins) during quench. Addition of a small amount of Rochelle's salt can help break emulsions.
Starting Material Remains Wet solvent (water hydrolyzes the imine back to ketone).Use anhydrous DCM. Ensure glassware is oven-dried.

Characterization Data (Expected)

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       1.45 (s, 9H, Boc-tBu)
      
    • 
       1.15 (s, 6H, Azetidine-Me)
      
    • 
       2.90 (s, 4H, Azetidine-CH2)
      
    • 
       2.20 (m, 1H, Piperidine-CH-N)
      
    • 
       4.05 (br d, 2H, Piperidine-CH2-eq)
      
    • 
       2.75 (br t, 2H, Piperidine-CH2-ax)
      
  • MS (ESI): Calculated for

    
    : 268.39. Found [M+H]⁺: 269.2.
    

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. Journal of Organic Chemistry, 55(8), 2552–2554. (Alternative method for extremely hindered amines).

  • Gribble, G. W. (1998). Sodium triacetoxyborohydride.[4][6][7][8][9] Encyclopedia of Reagents for Organic Synthesis.

Sources

Scalable Synthesis Architectures for Azetidinyl Piperidines: Spiro & Linked Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide actionable, high-integrity protocols for the scalable synthesis of azetidinyl piperidines. It deviates from rigid templates to prioritize technical logic, process safety, and chemical engineering principles required for scale-up.

Executive Summary & Strategic Value

Azetidinyl piperidines represent a privileged class of "high-Fsp³" scaffolds that offer superior metabolic stability and distinct vectoral geometry compared to traditional aromatic linkers. However, their incorporation into drug candidates is frequently bottlenecked by the scalability of the strained azetidine ring.

This guide details two distinct, field-validated routes for the two most critical motifs:

  • Spiro-Fused Systems (2,7-diazaspiro[3.5]nonane): A robust "Classical Cyclization" approach avoiding hazardous azides.

  • Linked Systems (3-(piperidin-4-yl)azetidine): A "Modern Cross-Coupling" strategy utilizing Negishi coupling followed by chemoselective hydrogenation, superior to high-energy strain-release methods for multi-kilogram batches.

Route 1: Spiro-Fused Architecture (2,7-Diazaspiro[3.5]nonane)

Mechanistic Logic

The construction of the spiro[3.5] system on a scale >100g requires avoiding the "azide explosion" risk often found in academic papers (e.g., Curtius rearrangement of di-acids). Instead, we utilize a Double Displacement Cyclization strategy. This route builds the strained azetidine ring onto the stable piperidine core using a 1,3-electrophile and a masked nitrogen nucleophile.

Reaction Pathway Diagram

SpiroSynthesis cluster_safety Critical Process Parameter (CPP) Start N-Boc-4-Piperidone (SM) Step1 Knoevenagel Condensation Start->Step1 Ethyl cyanoacetate Cat. Amine Inter1 Unsaturated Ester Step1->Inter1 Step2 Michael Addn (CN-) Inter1->Step2 KCN/HCN source Inter2 Cyanodiester Intermediate Step2->Inter2 Step3 Reduction & Cyclization Inter2->Step3 LiAlH4 or BH3-THF Final 2,7-Diazaspiro[3.5]nonane Scaffold Step3->Final Spontaneous Ring Closure

Caption: Figure 1. The "Gubler-Type" cyclization strategy minimizes high-energy intermediates by forming the spiro-junction via thermodynamic equilibration.

Detailed Protocol: 100g Scale-Up

Target: tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

Step 1: Knoevenagel Condensation
  • Reagents: N-Boc-4-piperidone (1.0 eq), Ethyl cyanoacetate (1.1 eq), Piperidine (cat.), Acetic acid (cat.), Toluene (5 vol).

  • Procedure:

    • Charge reactor with N-Boc-4-piperidone and Toluene.

    • Add Ethyl cyanoacetate followed by catalytic Piperidine/AcOH.

    • Heat to reflux with Dean-Stark trap for water removal. Checkpoint: Monitor water collection (theoretical vol).

    • Cool to 20°C. Wash with 1N HCl, then sat. NaHCO3.

    • Concentrate to yield the unsaturated ester oil.

Step 2: Michael Addition (Cyanide Introduction)
  • Safety Note: This step uses cyanide sources. Use a closed reactor system with caustic scrubbers.

  • Reagents: Unsaturated ester (from Step 1), KCN (1.2 eq), Ethanol/Water (9:1).

  • Procedure:

    • Dissolve ester in EtOH/Water.

    • Add KCN portion-wise at 0-5°C (Exothermic).

    • Warm to 60°C for 4 hours. Endpoint: HPLC <2% olefin.

    • Quench: Cool to 0°C. CAUTIOUSLY acidify with dilute H2SO4 to pH 4 (in a hood with HCN detectors). Sparge with Nitrogen into a bleach scrubber to remove HCN gas.

    • Extract with EtOAc, dry, and concentrate.

Step 3: Reductive Cyclization (The Critical Step)
  • Reagents: LiAlH4 (pellets, 2.5 eq), THF (anhydrous, 10 vol).

  • Procedure:

    • Charge LiAlH4 and THF to a dry reactor under N2. Cool to 0°C.[1]

    • Add the Dicyano/Ester intermediate (diluted in THF) slowly, maintaining internal temp <10°C.

    • Reflux for 12 hours. The nitrile reduces to the primary amine, which intramolecularly attacks the reduced alcohol/ester species to close the ring.

    • Fieser Quench: Cool to 0°C. Add Water (1x mass of LAH), 15% NaOH (1x), Water (3x).

    • Filter the granular aluminum salts.

    • Purification: The crude oil is often purified via crystallization of the oxalate salt or vacuum distillation (bp ~110°C @ 0.5 mmHg).

Route 2: Linked Architecture (3-(Piperidin-4-yl)azetidine)

Mechanistic Logic

Directly linking a piperidine to an azetidine is synthetically challenging due to the fragility of the azetidine ring. The most scalable "Pharma-Grade" route utilizes Negishi Cross-Coupling followed by Heterogeneous Hydrogenation . This avoids the use of 1-azabicyclo[1.1.0]butane (ABB) on a large scale, which, while elegant, poses significant flammability and polymerization hazards in non-specialized pilot plants.

Reaction Pathway Diagram

LinkedSynthesis SM1 N-Boc-3-Iodoazetidine (Electrophile) Coupling Negishi Coupling (Pd(dppf)Cl2) SM1->Coupling SM2 4-Iodopyridine (Nucleophile Precursor) Zinc Zinc Insertion (Rieke Zn or Zn/LiCl) SM2->Zinc THF, 40°C Zinc->Coupling Organozinc Reagent Inter 3-(4-Pyridyl)azetidine Intermediate Coupling->Inter C-C Bond Formation Hydro Hydrogenation (PtO2, H2, AcOH) Inter->Hydro Reduction of Pyridine Product 3-(Piperidin-4-yl)azetidine (Final Salt) Hydro->Product Stereocontrol (cis/trans mix)

Caption: Figure 2. The Negishi/Hydrogenation sequence offers the highest functional group tolerance and process safety profile for linked systems.

Detailed Protocol: 50g Scale-Up

Target: tert-Butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

Step 1: Preparation of Pyridylzinc Reagent
  • Reagents: 4-Iodopyridine (1.0 eq), Zn dust (activated, 1.5 eq), LiCl (1.5 eq), THF.

  • Protocol:

    • Activate Zn dust with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in THF.

    • Add 4-Iodopyridine solution dropwise at reflux.

    • Stir 2h at 60°C. Checkpoint: Titrate an aliquot with iodine to confirm >90% conversion to Organozinc.

Step 2: Negishi Coupling
  • Reagents: N-Boc-3-iodoazetidine (0.9 eq), Pd(dppf)Cl2 (2 mol%), CuI (4 mol%).

  • Protocol:

    • Add the N-Boc-3-iodoazetidine and catalysts to the Pyridylzinc solution (from Step 1).

    • Heat to 60°C for 4-6 hours.

    • Quench: Cool to RT, add sat. NH4Cl.[2]

    • Extract with EtOAc.[1] Wash organic layer with EDTA solution (to remove Zn/Pd).

    • Purify via silica plug (EtOAc/Heptane) to isolate tert-butyl 3-(pyridin-4-yl)azetidine-1-carboxylate.

Step 3: Pyridine Hydrogenation
  • Reagents: Pyridine intermediate, PtO2 (Adam's Catalyst, 5 wt%), AcOH (10 vol), H2 (50 psi).

  • Protocol:

    • Dissolve intermediate in glacial acetic acid.

    • Charge PtO2 under Argon.

    • Pressurize with H2 (50 psi/3.5 bar) in a Parr shaker or autoclave.

    • Stir at 50°C for 12 hours. Note: Azetidine ring is stable under these conditions; Pyridine reduces to Piperidine.

    • Filter catalyst over Celite.

    • Concentrate AcOH. Neutralize residue with NaOH to pH 10.

    • Extract with DCM to obtain the product.[1]

Quantitative Comparison of Routes

ParameterSpiro-Fused Route (Method 2.[1][3][4]3)Linked Route (Method 3.[1]3)
Overall Yield 45 - 55%60 - 70%
Key Hazard Cyanide (Step 2), LiAlH4 (Step 3)Pyrophoric Zinc (Step 1), H2 Pressure
Scalability High (Validated >100kg)High (Validated >50kg)
Cost Driver LiAlH4 (reagent mass)Palladium Catalyst & Iodoazetidine
Impurity Profile Ring-opened amino-alcoholsResidual Heavy Metals (Pd, Zn)

References

  • Spiro-Synthesis Foundation: Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angew.[2] Chem. Int. Ed.2010 , 49, 3524. Link

  • Negishi Coupling on Azetidines: Billotte, S. "Efficient Synthesis of 3-Substituted Azetidines." Synlett1998 , 379. Link

  • Hydrogenation Protocols: Glorius, F., et al. "Asymmetric Hydrogenation of Pyridines." Chem. Rev.2012 , 112, 2045. Link

  • Process Safety (Cyanide):Anderson, N. G. "Practical Process Research & Development." Academic Press, 2012. (Standard Reference for Cyanide Quench Protocols).
  • Alternative Strain-Release (Context): Gianatassio, R., et al.[5] "Strain-Release Amination." Science2016 , 351, 241. Link

Sources

Procedure for deprotection of N-Boc-4-(3,3-dimethylazetidin-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Protocols for the Deprotection of N-Boc-4-(3,3-dimethylazetidin-1-yl)piperidine

Executive Summary

This application note details the validated procedures for the removal of the tert-butoxycarbonyl (Boc) protecting group from N-Boc-4-(3,3-dimethylazetidin-1-yl)piperidine. While Boc deprotection is a standard transformation, this specific substrate presents unique challenges due to the presence of the strained 3,3-dimethylazetidine ring and the high polarity of the resulting diamine product.

This guide prioritizes salt isolation to ensure product stability and ease of handling, while providing a secondary protocol for free-base isolation when strictly necessary.

Chemical Analysis & Mechanistic Insight

The Substrate Challenge

The molecule contains two critical structural features:

  • The Boc-Piperidine Moiety: A standard secondary amine protection susceptible to acid-catalyzed hydrolysis.

  • The 3,3-Dimethylazetidine Ring: A strained four-membered ring. While azetidines are susceptible to acid-catalyzed ring opening (forming propanolamine derivatives), the gem-dimethyl effect at the 3-position significantly enhances kinetic stability by restricting conformational freedom, making it robust enough to withstand standard TFA or HCl conditions if temperature is controlled.

Reaction Mechanism

The deprotection proceeds via protonation of the carbamate carbonyl, followed by the elimination of the tert-butyl cation (which degrades to isobutylene) and decarboxylation to release the free amine.

Key Consideration: The tert-butyl cation is a potent electrophile. In the absence of "scavengers," it can theoretically attack the nucleophilic azetidine nitrogen. However, in high-acid media, the azetidine nitrogen is protonated (ammonium salt), rendering it non-nucleophilic and protecting it from alkylation.

ReactionMechanism SM N-Boc-Substrate Inter Protonated Carbamate Intermediate SM->Inter + H+ (TFA/HCl) Cation t-Butyl Cation (+ CO2 Release) Inter->Cation Elimination Product Diamine Bis-Salt (Stable Form) Cation->Product - Isobutylene

Figure 1: Mechanistic pathway for acid-mediated Boc deprotection.[1]

Experimental Protocols

Method A: Trifluoroacetic Acid (TFA) Deprotection (Standard)

Best for: Small scale (<1g), medicinal chemistry, and when the TFA salt is acceptable for downstream coupling.

Reagents:

  • Substrate: N-Boc-4-(3,3-dimethylazetidin-1-yl)piperidine

  • Solvent: Dichloromethane (DCM) (Anhydrous preferred but not strictly required)

  • Acid: Trifluoroacetic Acid (TFA)[2][3][4]

  • Precipitation Solvent: Diethyl Ether (Et₂O) or MTBE

Protocol:

  • Dissolution: Dissolve the substrate (1.0 equiv) in DCM (5–10 volumes relative to mass).

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling is critical to prevent exotherms that could degrade the azetidine ring.

  • Acid Addition: Slowly add TFA (10–20 equivalents, or a 1:1 v/v ratio with DCM) dropwise over 10 minutes.

    • Observation: Gas evolution (CO₂/Isobutylene) will occur. Ensure proper venting.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 1–2 hours.

    • Monitor: Check by TLC (stain with Ninhydrin) or LC-MS for disappearance of starting material (M+H = 269.2) and appearance of product (M+H = 169.2).

  • Workup (Salt Isolation):

    • Concentrate the reaction mixture in vacuo to an oil.

    • Azeotrope: Add DCM (10 mL) and re-evaporate (Repeat 2x) to remove excess TFA.

    • Precipitation: Add cold Diethyl Ether or MTBE to the oily residue and sonicate. A white to off-white solid (Bis-TFA salt) should form.

    • Filtration: Filter the solid under nitrogen (hygroscopic!) or decant the supernatant. Dry under high vacuum.[5]

Method B: HCl in Dioxane (Alternative)

Best for: Larger scale, process development, or when a Hydrochloride salt is required.

Protocol:

  • Dissolution: Dissolve substrate in minimal 1,4-Dioxane or Methanol.

  • Acid Addition: Add 4M HCl in Dioxane (5–10 equiv) at 0°C.

  • Reaction: Stir at RT for 2–4 hours.

  • Isolation: The HCl salt often precipitates directly from the reaction mixture. Dilute with Et₂O, filter the solids, and wash with fresh Et₂O.

Isolation Strategy: The Decision Matrix

The choice of isolation method is the single most critical factor in yield recovery for this molecule. The free base is highly water-soluble and difficult to extract from aqueous layers.

IsolationStrategy Start Crude Reaction Mixture (Acidic) Decision Downstream Application? Start->Decision PathSalt Stable Storage / General Coupling Decision->PathSalt Standard PathBase Sensitive Nucleophilic Substitution Decision->PathBase Specific Need ActionSalt Evaporate & Precipitate (Isolate as Bis-Salt) PathSalt->ActionSalt ActionBase SCX-2 Column or Resin Exchange PathBase->ActionBase Avoid AVOID: Aqueous Extraction (Product loss to water) PathBase->Avoid Warning

Figure 2: Decision matrix for product isolation.

Why Avoid Aqueous Extraction? The 3,3-dimethylazetidinyl moiety increases the polarity of the piperidine. In a traditional DCM/Water extraction at pH > 10, a significant portion (>40%) of the free base will partition into the aqueous phase.

Recommended Free-Base Isolation (if required): Use Solid Phase Extraction (SPE) with an SCX-2 (Strong Cation Exchange) cartridge:

  • Load the crude acid mixture (dissolved in MeOH) onto the SCX-2 cartridge.

  • Wash with MeOH (removes non-basic impurities).

  • Elute with 2M Ammonia in Methanol.

  • Concentrate the eluate to obtain the free base.

Analytical Data & Verification

ParameterExpected ResultNotes
LC-MS (ESI+) [M+H]⁺ = 169.2Confirm loss of Boc (-100 mass units).
¹H NMR (DMSO-d₆) δ 8.5–9.5 (Broad s)Ammonium protons (if salt).
¹H NMR (Aliphatic) δ 1.45 (s, 9H) ABSENT Disappearance of Boc t-butyl singlet is the primary confirmation.
Appearance White/Off-white SolidSalts are often hygroscopic; store in desiccator.

Troubleshooting & Stability

  • Issue: Incomplete Deprotection

    • Cause: Reaction stopped too early or acid concentration too low.

    • Fix: Add fresh TFA/DCM (1:1) and stir for an additional hour. The azetidine ring is stable enough to withstand prolonged exposure at RT.

  • Issue: Product is a Gum/Oil instead of Solid

    • Cause: Residual TFA or solvent trapped.[6]

    • Fix: Triturate with diethyl ether or pentane. Scratch the flask sides with a spatula to induce crystallization.

  • Issue: Ring Opening (Appearance of M+18 or M+18+TFA adducts)

    • Cause: Excessive heat (>40°C) during reaction or concentration.

    • Fix: Ensure all evaporation is done at <35°C bath temperature.

References

  • Greene's Protective Groups in Organic Synthesis , 4th Ed.[7][8] Wuts, P.G.M.; Greene, T.W.[7] John Wiley & Sons, 2006 . (Standard Boc deprotection protocols).

  • Boc-Protected Amino Groups . Organic Chemistry Portal. Available at: [Link] (General reagents and mechanisms).

  • Preparation of Azetidines. Chemical Reviews, 2006. (Discusses stability of 3,3-disubstituted azetidines).
  • Deprotection of N-Boc Amines. Common Organic Chemistry. (Protocols for HCl/Dioxane and TFA/DCM methods).

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 3,3-dimethylazetidine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Overcoming Steric & Electronic Barriers in 3,3-Dimethylazetidine Functionalization Ticket ID: #AZT-33-DM-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary: The Gem-Dimethyl Paradox

You are likely encountering a specific frustration: 3,3-dimethylazetidine is a highly desirable pharmacophore due to its ability to lower lipophilicity (LogD) while maintaining metabolic stability, yet it resists standard functionalization protocols.[1][2]

The Root Cause: While the Thorpe-Ingold effect (gem-dimethyl effect) stabilizes the ring against opening, it introduces a severe steric penalty at the nitrogen center. The two methyl groups at the C3 position force the azetidine ring into a strongly puckered conformation (approx. 30–35°). This creates a "steric cone" that effectively shields the nitrogen lone pair from incoming electrophiles, particularly in transition states requiring specific trajectories (like SNAr or tetrahedral intermediates in amide coupling).

This guide provides the optimized workflows to bypass these kinetic traps.

Module 1: N-Functionalization (Arylation & Alkylation)[1]

Standard SNAr conditions (e.g., K2CO3, DMF, Heat) often fail with 3,3-dimethylazetidine because the nucleophilic attack is sterically inhibited.[2] Palladium-catalyzed cross-coupling is the superior pathway.

Decision Matrix: Choosing Your Method

ArylationLogic Start Target: N-Aryl 3,3-Dimethylazetidine HalideType Electrophile Type? Start->HalideType ElectronPoor Electron-Deficient Ar-X (e.g., p-NO2, Pyridine) HalideType->ElectronPoor ElectronRich Electron-Rich/Neutral Ar-X (e.g., Anisole, Toluene) HalideType->ElectronRich SNAr Try S_NAr First Base: Cs2CO3 Solvent: DMSO Temp: 100°C ElectronPoor->SNAr Buchwald Buchwald-Hartwig Coupling (Mandatory) ElectronRich->Buchwald CheckYield Yield > 40%? SNAr->CheckYield Success Proceed to Workup CheckYield->Success Yes Fail Switch to Pd-Catalysis CheckYield->Fail No Fail->Buchwald

Figure 1: Strategic decision tree for N-arylation based on electrophile electronics.

Protocol A: Optimized Buchwald-Hartwig Coupling

Use this for electron-rich aryl halides or when SNAr fails.[1]

The Logic: We use RuPhos or BrettPhos . These bulky, electron-rich dialkylbiaryl phosphine ligands facilitate the reductive elimination step, which is often the rate-determining step for sterically hindered amines like 3,3-dimethylazetidine.[2]

Reagents:

  • Substrate: Aryl Halide (1.0 equiv)[1]

  • Amine: 3,3-Dimethylazetidine HCl (1.2 equiv)[1]

  • Catalyst: RuPhos Pd G4 (2–5 mol%)[1]

  • Base: NaOtBu (Sodium tert-butoxide) (3.0 equiv) - Crucial for activating the Pd-cycle.[1]

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, sparged with Ar)[1][2]

Step-by-Step:

  • Free-Basing (In Situ): Do not free-base the azetidine separately (it is volatile).[1] Add the HCl salt directly to the reaction vessel; the excess NaOtBu will deprotonate it in situ.

  • Charging: In a glovebox or under Argon flow, add Aryl Halide, Azetidine HCl, Base, and Catalyst to a vial.

  • Solvation: Add solvent (0.2 M concentration relative to halide).

  • Activation: Seal and heat to 85–100°C for 4–12 hours.

    • Note: Lower temperatures (60°C) often result in stalled conversion due to the high activation energy of the steric clash.

  • Validation: Check LCMS.

    • Signal: Look for the product mass.

    • Troubleshooting: If you see de-halogenated starting material (Ar-H), the catalyst is active but β-hydride elimination or protodehalogenation is outcompeting the amine coupling. Switch to BrettPhos Pd G4 for even higher steric tolerance.

Module 2: Amide Coupling (Peptide Synthesis)

The 3,3-dimethyl group reduces the nucleophilicity of the nitrogen. Standard EDC/NHS couplings often fail because the intermediate active ester hydrolyzes faster than the bulky amine can attack it.

Comparative Data: Coupling Reagent Efficiency
Reagent SystemReaction RateYield (Typical)Suitability for 3,3-DM-Azetidine
EDC / HOBt Slow< 30%Poor. Kinetics too slow; hydrolysis competes.[1]
HATU / DIPEA Fast85-95%Excellent. Fast kinetics overcome steric barrier.[1]
T3P (Propylphosphonic anhydride) Medium60-80%Good. Low epimerization, easy workup.[1][2]
Acid Chloride (SOCl₂) Very Fast> 90%High. Use if acid is stable to harsh conditions.[1]
Protocol B: High-Efficiency HATU Coupling

The Logic: HATU generates a highly reactive At-ester (7-azabenzotriazole active ester).[1] The "aza" nitrogen in the coupling reagent provides a catalytic neighboring group effect that accelerates the amine attack, compensating for the steric hindrance of the 3,3-dimethylazetidine.

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in DMF (0.1 M). Add DIPEA (3.0 equiv).[1]

  • Reagent Addition: Add HATU (1.1 equiv). Stir for 5 minutes. Color change to yellow/orange indicates active ester formation.

  • Amine Addition: Add 3,3-Dimethylazetidine HCl (1.2 equiv).

    • Critical: Ensure DIPEA is in excess (3.0+ equiv) to neutralize the HCl salt immediately.[1]

  • Reaction: Stir at RT for 2 hours . If conversion is <50% by LCMS, heat to 50°C .[1][2]

    • Warning: Do not exceed 60°C with HATU to avoid guanidinium byproduct formation.[1]

Module 3: Handling & Storage (The Volatility Trap)

A common user error is "losing" the reagent during preparation.

  • The HCl Salt (CAS 89381-03-3): Solid, stable, non-volatile.[1] Store at RT or 4°C.

  • The Free Base: Liquid, highly volatile .[2]

    • Boiling Point: Estimated ~85-90°C, but significant vapor pressure at RT.[1][2]

    • Risk:[1][2] If you perform a standard aqueous workup (NaOH) and rotovap the organic layer to dryness, you will co-evaporate your 3,3-dimethylazetidine.[2]

Best Practice: Always handle as the HCl salt. If you must use the free base, generate it in solution and use it immediately without concentrating to dryness.

Troubleshooting FAQ

Q: I see the product mass by LCMS, but I can't isolate it after column chromatography. A: Azetidines are basic amines.[2] They often streak on silica or stick permanently to acidic silanols.[1][2]

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent system.[1] Alternatively, use reverse-phase (C18) chromatography with an ammonium bicarbonate buffer (basic pH) to keep the amine neutral.[1]

Q: My N-arylation reaction turned black and precipitated Pd black immediately. A: This indicates catalyst decomposition before the oxidative addition/reductive elimination cycle could stabilize.

  • Fix: Ensure your solvent is rigorously degassed.[1][2] Oxygen kills the active Pd(0) species rapidly.[1] Also, ensure you are using a "Precatalyst" (like RuPhos Pd G4) rather than mixing Pd(OAc)2 + Ligand manually, which is less robust.[1][2]

Q: Can I use 3,3-dimethylazetidine as a bioisostere for piperidine? A: Yes, but be aware of the pKa shift .[2]

  • Azetidine pKa ≈ 11.3.[1][2]

  • 3,3-Dimethylazetidine pKa ≈ 10.8–11.0 (estimated).[1]

  • Piperidine pKa ≈ 11.2.[1]

  • Impact: The basicity is similar, but the LogD will be lower for the azetidine analog, often improving metabolic stability and permeability.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50988120, 3,3-Dimethylazetidine hydrochloride.[1][2] Retrieved from [Link]

  • Organic Chemistry Frontiers (2025). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines.[1] Retrieved from [Link]

  • Journal of Medicinal Chemistry (via NIH). Recent Advances in the Synthesis and Reactivity of Azetidines. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for 4-(3,3-Dimethylazetidin-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly polar, bis-basic heterocycles. 4-(3,3-Dimethylazetidin-1-yl)piperidine presents a unique chromatographic challenge: it contains both a secondary piperidine amine and a tertiary azetidine amine. This dual-basicity leads to severe chromatographic tailing, irreversible adsorption on acidic media, and product loss during aqueous workups.

This guide provides field-proven, self-validating protocols to overcome these bottlenecks, replacing trial-and-error with mechanistic certainty.

Part 1: Physicochemical Profiling

Before selecting a purification method, we must understand the quantitative properties governing the molecule's behavior.

PropertyValueChromatographic Implication
Molecular Weight 168.28 g/mol Small molecule; lacks strong chromophores, requiring low-wavelength UV (210 nm) or ELSD/MS for detection.
pKa 1 (Piperidine N-H) ~10.5Highly basic; remains fully protonated at neutral pH, acting as a strong cation.
pKa 2 (Azetidine N) ~9.5Dual positive charge at pH 7 causes severe irreversible binding to acidic silica silanols.
LogP (Predicted) 1.2 - 1.5Highly hydrophilic; highly prone to loss into the aqueous layer during liquid-liquid extraction.
Physical State (Free Base) Viscous oil / Low-melting solidDifficult to crystallize directly; requires salt formation (e.g., HCl, TFA) if precipitation is desired.
Part 2: Troubleshooting Guides & FAQs

Q1: Why does my product streak severely on standard normal-phase silica gel, resulting in low recovery? A1: Standard silica gel is inherently acidic due to the presence of surface silanols (Si-OH). When this compound is loaded, its highly basic amine groups (pKa ~9.5–10.5) undergo strong acid-base ion-exchange interactions with these silanols[1]. This causes the molecule to bind irreversibly or streak across multiple column volumes. The Fix: Shift to an amine-functionalized stationary phase (e.g., KP-NH or RediSep Amine). The bonded organic amine groups mask the acidic silanols, providing a basic surface environment. This allows the diamine to elute with sharp peaks using standard Hexane/Ethyl Acetate gradients without requiring aggressive modifiers like triethylamine[1].

Q2: I am losing my product during the aqueous workup of my reaction. How can I isolate the free base efficiently? A2: Due to the two basic nitrogen atoms, the molecule is highly hydrophilic and partitions favorably into the aqueous layer, especially if the pH drops below 11. The Fix: Bypass the aqueous workup entirely by using a Strong Cation Exchange (SCX) "Catch-and-Release" workflow. SCX media contains propylsulfonic acid groups. When the crude mixture is passed through, the basic diamine is protonated and "caught" on the column via ionic bonds, while neutral and acidic impurities are washed away. The pure diamine is then "released" using a methanolic ammonia solution[2].

Q3: My reverse-phase (C18) HPLC peaks elute in the void volume or tail badly. What is the mechanism, and how do I fix it? A3: At neutral pH (e.g., standard water/acetonitrile gradients), both amines are fully protonated. The resulting dication is highly polar and exhibits zero retention on the hydrophobic C18 stationary phase, causing it to elute in the void volume[3]. Furthermore, any residual uncapped silanols on the C18 silica will cause secondary ion-exchange interactions, leading to tailing. The Fix: Employ the "2 pH Rule"[1]. Adjust the mobile phase pH to at least 2 units above the highest pKa of the molecule. Using a high-pH mobile phase (e.g., 0.1% Ammonium Hydroxide, pH ~11.5) ensures the diamine is in its neutral, free-base form, maximizing lipophilicity and retention on the C18 column.

Part 3: Visual Workflows

DecisionTree Start Crude Mixture This compound Q1 Is the product in an aqueous or organic matrix? Start->Q1 Org Organic Matrix Q1->Org Aq Aqueous Matrix Q1->Aq Q2 Are impurities basic? Org->Q2 RPHPLC High-pH RP-HPLC (C18, pH > 11) Aq->RPHPLC Direct inject SCX SCX Catch & Release (Traps diamine, washes neutrals) Q2->SCX No (Neutrals/Acids) NH Amine-Modified Silica (KP-NH) Flash Chromatography Q2->NH Yes (Other amines)

Decision tree for selecting the optimal purification route for bis-basic diamines.

SCXMechanism Step1 1. Load Crude in MeOH/DCM Step2 2. Catch Diamine binds to SO3- Step1->Step2 Step3 3. Wash Neutrals elute out Step2->Step3 Step4 4. Release Elute with 5% NH3/MeOH Step3->Step4 Step5 Pure Diamine Free Base Step4->Step5

Mechanism of Strong Cation Exchange (SCX) catch-and-release purification.

Part 4: Experimental Protocols
Protocol A: SCX "Catch-and-Release" Purification

Causality: SCX media utilizes bound propylsulfonic acid to form ionic bonds with the diamine. This allows aggressive washing of the resin to remove non-basic impurities without risking product loss[2].

  • Column Conditioning: Flush a pre-packed SCX-2 cartridge with 3 Column Volumes (CV) of Methanol, followed by 3 CV of Dichloromethane (DCM).

  • Loading: Dissolve the crude mixture in a minimum volume of DCM or DCM/MeOH (1:1) and load onto the cartridge.

  • Washing (The "Catch"): Wash the cartridge with 5 CV of DCM, followed by 5 CV of Methanol. Discard the washings.

    • Validation Check: Spot the final Methanol wash on a TLC plate and stain with Ninhydrin. The absence of a purple/brown spot confirms 100% of the diamine is securely bound to the resin.

  • Elution (The "Release"): Elute the target diamine using 5 CV of 2M Ammonia in Methanol.

  • Isolation: Concentrate the eluent under reduced pressure to yield the pure diamine free base.

Protocol B: Amine-Functionalized Silica Flash Chromatography

Causality: Bare silica destroys the peak shape of diamines. Amine-modified silica prevents silanol interactions, allowing separation based purely on lipophilicity[1].

  • Equilibration: Equilibrate a KP-NH or equivalent amine-functionalized flash column with 100% Hexane (or Heptane).

  • Sample Loading: Dry-load the crude sample onto Celite or amine-modified silica to prevent solvent-front distortion.

  • Gradient Elution: Run a linear gradient from 0% to 50% Ethyl Acetate in Hexane over 15 CV.

    • Validation Check: Spot the collected fractions on an amine-functionalized TLC plate. A perfectly round spot (Rf ~0.3-0.5) without tailing validates that secondary silanol interactions have been successfully suppressed.

Protocol C: High-pH Reverse-Phase Preparative HPLC

Causality: To force the highly polar diamine to partition into the C18 stationary phase, the mobile phase pH must exceed the molecule's highest pKa (~10.5) to neutralize the charge[3].

  • Mobile Phase Preparation:

    • Buffer A: 0.1% Ammonium Hydroxide in Milli-Q Water (pH ~11.5).

    • Buffer B: 100% Acetonitrile.

  • Column Selection: Use a high-pH stable C18 column (e.g., Waters XBridge or equivalent hybrid silica).

  • Method: Run a shallow gradient (e.g., 5% to 40% Buffer B over 20 minutes) at a flow rate appropriate for your prep column diameter.

    • Validation Check: Monitor UV absorbance at 210 nm. Calculate the peak asymmetry factor. A value between 0.9 and 1.2 validates that the mobile phase pH is sufficiently high to maintain the molecule entirely in its free-base state.

Part 5: References
  • Biotage. "Is there an easy way to purify organic amines?"[Link]

  • Teledyne ISCO. "RediSep SCX column Application Note"[Link]

  • Teledyne ISCO / Labex. "Strategies for the Flash Purification of Highly Polar Compounds"[Link]

  • Biotage. "ISOLUTE Si Propylsulfonic Acid (SCX-2)"[Link]

Sources

Technical Support Center: Optimizing pH for Azetidinyl Piperidine Extraction

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the critical role of pH in the successful extraction of azetidinyl piperidines. By understanding and controlling this fundamental parameter, you can significantly improve yield, purity, and the overall efficiency of your downstream applications.

The Crucial Role of pH in Azetidinyl Piperidine Extraction

Azetidinyl piperidines are a class of organic compounds that feature both an azetidine and a piperidine ring. These structures are integral to a wide array of pharmacologically active compounds.[1][2] The nitrogen atoms within these heterocyclic rings impart basic properties to the molecule.[1][3] The basicity, quantified by the pKa value (the negative logarithm of the acid dissociation constant), is a key determinant of the molecule's charge state at a given pH.[4]

The principle of liquid-liquid extraction hinges on the differential solubility of a target compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[5] For basic compounds like azetidinyl piperidines, pH is the most powerful tool to manipulate this solubility.

At a pH below the pKa of the molecule, the nitrogen atoms will be predominantly protonated, forming a positively charged cation. This ionized form is highly soluble in the aqueous phase and poorly soluble in nonpolar organic solvents. Conversely, at a pH above the pKa, the molecule will be in its neutral, uncharged form. This free base is significantly more soluble in organic solvents and less soluble in water.[6] By precisely adjusting the pH of the aqueous phase, one can selectively drive the azetidinyl piperidine into either the aqueous or the organic layer, thereby separating it from impurities with different acid-base properties.[7]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the extraction of azetidinyl piperidines, providing explanations and actionable solutions.

Q1: My extraction yield is consistently low. What are the likely causes related to pH?

A1: Low extraction yield is a frequent issue and can often be traced back to suboptimal pH control.

  • Incomplete Basification: The most common reason for low yield is an insufficiently high pH in the aqueous phase during the extraction of the free base into the organic solvent. If the pH is not significantly above the pKa of your azetidinyl piperidine, a substantial portion of your compound will remain in its protonated, water-soluble form and will not partition into the organic layer.[6][8] As a rule of thumb, the pH should be at least 2 units greater than the pKa to ensure over 99% of the compound is in its un-ionized form.

  • Incorrect pKa Estimation: An inaccurate pKa value for your specific azetidinyl piperidine derivative can lead to the selection of an inappropriate pH for extraction. While the pKa of unsubstituted azetidine is approximately 11.29 and piperidine is around 11.22, substituents on the rings can significantly alter the basicity.[1] It is crucial to either find literature values for similar structures or perform an experimental determination of the pKa.

  • Premature Partitioning: If your crude reaction mixture is acidic, and you directly add an organic solvent before basifying the aqueous layer, you might be losing your product. The acidic conditions will ensure your compound is protonated and remains in the aqueous phase.

Troubleshooting Steps:

  • Verify pH: Use a calibrated pH meter to check the pH of the aqueous phase after adding the base. Do not rely solely on theoretical calculations.

  • Increase Basicity: If the yield is low, try increasing the pH of the aqueous phase by another 0.5 to 1 pH unit and re-extracting.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is generally more efficient at recovering the target compound.

Q2: I'm observing a thick emulsion at the interface between the aqueous and organic layers, making separation difficult. How can I resolve this?

A2: Emulsion formation is a common problem in liquid-liquid extractions, particularly when dealing with complex mixtures or high concentrations of certain compounds.[5]

  • Surfactant-like Impurities: Your crude mixture may contain byproducts or unreacted starting materials that act as surfactants, stabilizing the emulsion.

  • Vigorous Shaking: Excessively vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion.[5]

  • High Concentration: A very high concentration of your target compound can sometimes contribute to emulsion formation.

Troubleshooting Steps:

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning without creating a stable emulsion.[5]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion by decreasing the solubility of organic compounds in the aqueous layer.[9]

  • Filtration: Pass the entire mixture through a pad of celite or glass wool. This can physically disrupt the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.[9]

  • Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic phase enough to break the emulsion.[9]

Q3: After extraction, my final product is impure. How can pH optimization help improve purity?

A3: pH manipulation is a powerful tool for purification.

  • Separation from Acidic Impurities: If your crude mixture contains acidic byproducts, they will be deprotonated and water-soluble in a basic aqueous solution. Therefore, when you extract your basic azetidinyl piperidine into the organic phase at a high pH, the acidic impurities will remain in the aqueous layer.

  • Separation from Neutral Impurities: Neutral impurities will partition into the organic phase along with your uncharged product. To separate them, you can perform an "acid wash." After the initial extraction, the organic layer containing your product and neutral impurities can be washed with a dilute acidic solution (e.g., 1M HCl). This will protonate your basic azetidinyl piperidine, pulling it into the aqueous phase, while the neutral impurities remain in the organic layer. The acidic aqueous layer can then be collected, re-basified, and your pure product re-extracted into a fresh organic solvent.[7]

Q4: Which organic solvent should I choose for the extraction?

A4: The choice of solvent is crucial for an effective extraction.

  • Immiscibility with Water: The solvent must be immiscible with water. Common choices include dichloromethane, chloroform, ethyl acetate, and diethyl ether.

  • Solubility of the Free Base: The uncharged form of your azetidinyl piperidine should have good solubility in the chosen solvent. This can be determined through small-scale solubility tests.

  • Density: The density of the solvent relative to water will determine whether it forms the upper or lower layer in the separatory funnel, which is important for practical handling.

  • Boiling Point: A lower boiling point makes the solvent easier to remove after extraction.

For many piperidine derivatives, dichloromethane and chloroform are effective extraction solvents.[10] However, their use may be subject to safety and environmental regulations. Ethyl acetate is a more environmentally friendly alternative.

Experimental Protocols

Protocol 1: Determining the Optimal pH for Extraction

This protocol outlines a method to experimentally determine the optimal pH for extracting your azetidinyl piperidine.

Materials:

  • A sample of your azetidinyl piperidine compound

  • A series of buffers with a range of pH values (e.g., pH 7, 8, 9, 10, 11, 12)

  • An organic solvent (e.g., dichloromethane or ethyl acetate)

  • Vials or test tubes

  • Analytical method for quantification (e.g., HPLC, GC, or UV-Vis spectroscopy)

Procedure:

  • Prepare a stock solution of your azetidinyl piperidine in a suitable solvent.

  • In a series of vials, add a known volume of the stock solution and evaporate the solvent.

  • To each vial, add equal volumes of one of the pH buffers and the chosen organic solvent.

  • Cap the vials and shake or vortex them for a set amount of time (e.g., 5 minutes) to allow for partitioning.

  • Allow the layers to separate completely. If necessary, centrifuge the vials at a low speed to aid separation.

  • Carefully remove a known volume from the organic layer of each vial.

  • Analyze the concentration of your compound in each organic phase sample using your chosen analytical method.

  • Plot the concentration in the organic phase against the pH of the aqueous phase. The optimal pH for extraction will be the point at which the concentration in the organic phase plateaus at its maximum.

Protocol 2: Standard Liquid-Liquid Extraction of an Azetidinyl Piperidine

This protocol provides a general procedure for the extraction of an azetidinyl piperidine from a reaction mixture.

Materials:

  • Crude reaction mixture containing the azetidinyl piperidine

  • Organic extraction solvent (e.g., dichloromethane)

  • Aqueous base solution (e.g., 1M NaOH)

  • Dilute aqueous acid solution (e.g., 1M HCl) for purification (optional)

  • Saturated NaCl solution (brine)

  • Anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate)

  • Separatory funnel

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • If your reaction was performed in an organic solvent, remove it under reduced pressure.

  • Dissolve the crude residue in a suitable organic solvent and transfer it to a separatory funnel.

  • Add a volume of water to the separatory funnel.

  • Slowly add the aqueous base solution while monitoring the pH of the aqueous layer. Continue adding base until the pH is at least 2 units above the pKa of your compound.

  • Stopper the separatory funnel and gently invert it several times, venting frequently to release any pressure buildup.

  • Allow the layers to separate. Drain the organic layer (if it's the bottom layer) into a clean flask.

  • Add a fresh portion of the organic solvent to the aqueous layer in the separatory funnel and repeat the extraction process two more times to maximize recovery.

  • Combine all the organic extracts.

  • (Optional Purification Step) To remove neutral impurities, wash the combined organic extracts with a dilute acid solution. This will transfer your product to the aqueous phase. Separate the acidic aqueous layer, basify it, and re-extract your product into a fresh organic solvent.

  • Wash the final combined organic extracts with brine to remove any residual water.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain your extracted azetidinyl piperidine.

Data Presentation

Table 1: Hypothetical Distribution Coefficient (LogD) of a Model Azetidinyl Piperidine (pKa = 9.5) at Various pH Values

pH of Aqueous PhaseFraction UnionizedLogD (Octanol/Water)Extraction Efficiency into Organic Phase
5.50.0001-2.0Very Low
6.50.001-1.0Low
7.50.010.0Moderate
8.50.091.0High
9.50.52.0Very High
10.50.912.9Excellent
11.50.993.0Excellent (Optimal)

Note: LogD is the distribution coefficient, which is the ratio of the concentration of the compound in all its forms (ionized and un-ionized) in the organic phase to its concentration in all its forms in the aqueous phase at a specific pH.

Visualizations

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase A Low pH (pH < pKa) Azetidinyl Piperidine is Protonated (Charged) C Low Solubility A->C Poor Partitioning B High pH (pH > pKa) Azetidinyl Piperidine is Neutral (Free Base) D High Solubility B->D Favorable Partitioning (Successful Extraction)

Caption: pH-dependent partitioning of azetidinyl piperidines.

G start Crude Reaction Mixture step1 Dissolve in Organic Solvent & Water start->step1 step2 Adjust Aqueous pH > pKa + 2 (e.g., with NaOH) step1->step2 step3 Separate Organic Layer (Contains Product + Neutral Impurities) step2->step3 step4 Wash Organic Layer with Dilute Acid (e.g., 1M HCl) step3->step4 Optional Purification end Pure Azetidinyl Piperidine in Organic Solvent step3->end If No Acidic/Neutral Separation Needed step5 Separate Acidic Aqueous Layer (Contains Protonated Product) step4->step5 step6 Basify Aqueous Layer (pH > pKa + 2) step5->step6 step7 Re-extract with Fresh Organic Solvent step6->step7 step7->end

Caption: Workflow for extraction and purification.

References

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Matena, H. G., Kariuki, Z. N., & Ongarora, B. C. (n.d.). OPTIMIZATION OF PIPERINE EXTRACTION FROM BLACK PEPPER (PIPER NIGRUM) USING DIFFERENT SOLVENTS FOR CONTROL OF BEDBUGS. KEFRI. Retrieved February 22, 2024, from [Link]

  • Extraction and isolation of piperine from black pepper. (2025, May 8). Mitrask. Retrieved February 22, 2024, from [Link]

  • (2015, January 9). Piperidine and piperine: extraction and content assessment in black pepper. Lirias. Retrieved February 22, 2024, from [Link]

  • Khan, Z. R., Moni, F., Sharmin, S., Al-Mansur, M. A., Gafur, A., Rahman, O., & Afroz, F. (2017). Isolation of Bulk Amount of Piperine as Active Pharmaceutical Ingredient (API) from Black Pepper and White Pepper (Piper nigrum). Semantic Scholar. Retrieved February 22, 2024, from [Link]

  • (2024, May 4). Optimization of Piperine Extraction Process from Vietnamese White Pepper. ResearchGate. Retrieved February 22, 2024, from [Link]

  • Myasoedov, B. F., et al. (n.d.). Emulsion membrane extraction of Am(III) and Am(IV) in systems with tertiary and secondary amines. AKJournals. Retrieved February 22, 2024, from [Link]

  • (2012, July 1). Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. PubMed. Retrieved February 22, 2024, from [Link]

  • (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. Retrieved February 22, 2024, from [Link]

  • (2025, November 20). Comparative Ultrasonic Bath and Probe Extraction of Piperine from Piper nigrum L. Using Natural Deep Eutectic Solvents: RSM Optimization, Characterization, and In Vitro Bioactivity. MDPI. Retrieved February 22, 2024, from [Link]

  • (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 22, 2024, from [Link]

  • (n.d.). Automated High Throughput pKa and Distribution Coefficient Measurements of Pharmaceutical Compounds for the SAMPL8 Blind Prediction Challenge. PMC. Retrieved February 22, 2024, from [Link]

  • The application of accelerated solvent extraction for the determination of piperine and piperidine in spices to evaluate the r. (n.d.). Lirias. Retrieved February 22, 2024, from [Link]

  • (2019, October 16). Preliminary Study of Emulsion Liquid Membrane Formulation on Acetaminophen Removal from the Aqueous Phase. MDPI. Retrieved February 22, 2024, from [Link]

  • Piperidine, 1-azetidino-. (n.d.). PubChem. Retrieved February 22, 2024, from [Link]

  • (n.d.). Azetidine. Wikipedia. Retrieved February 22, 2024, from [Link]

  • (1983, July 1). THE DISTRIBUTION COEFFICIENT CONCEPT AND ASPECTS ON EXPERIMENTAL DISTRIBUTION STUDIES. SKB.com. Retrieved February 22, 2024, from [Link]

  • (2023, October 15). Piperine Extraction from Black Pepper. YouTube. Retrieved February 22, 2024, from [Link]

  • (2025, November 20). Comparative Ultrasonic Bath and Probe Extraction of Piperine from Piper nigrum L. Using Natural Deep Eutectic Solvents: RSM Optimization, Characterization, and In Vitro Bioactivity. PMC. Retrieved February 22, 2024, from [Link]

  • (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved February 22, 2024, from [Link]

  • (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Retrieved February 22, 2024, from [Link]

  • Lyddon, L. (2008, June 2). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. Retrieved February 22, 2024, from [Link]

  • Turner, D. E. (n.d.). An Experiment to Demonstrate the Effect of pH on Partition Coefficients in Liquid-Liquid Extraction. UTM. Retrieved February 22, 2024, from [Link]

  • (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. Retrieved February 22, 2024, from [Link]

  • (n.d.). Amine Plant Troubleshooting and Optimiza. Scribd. Retrieved February 22, 2024, from [Link]

  • (2023, January 17). Tackling emulsions just got easier. Biotage. Retrieved February 22, 2024, from [Link]

  • Aqueous oil-in-water emulsions of organic amines. (n.d.). Google Patents.
  • Allard, B., Andersson, K., & Torstenfelt, B. (n.d.). THE DISTRIBUTION COEFFICIENT CONCEPT AND ASPECTS ON EXPERIMENTAL DISTRIBUTION STUDIES. Department of Nuclear Chemistry, Chalmers University of Technology. Retrieved February 22, 2024, from [Link]

  • (n.d.). Trends in Tragedy – An in-depth Study of Amine System Failures. AmmoniaKnowHow. Retrieved February 22, 2024, from [Link]

Sources

Azetidine Stability & Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for azetidine chemistry. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers facing the notorious challenge of azetidine ring opening during synthesis. This guide provides in-depth mechanistic insights, validated troubleshooting protocols, and strategic workarounds to preserve the integrity of the azetidine core during complex chemical transformations.

Section 1: The Causality of Azetidine Instability

To troubleshoot effectively, we must first understand the physical chemistry of the molecule. Azetidine is a four-membered saturated nitrogen heterocycle. Its inherent ring strain is approximately 25.2 to 25.4 kcal/mol, which is nearly identical to the highly reactive three-membered aziridine (26.7 kcal/mol)[1].

The Mechanistic Achilles' Heel: Despite having the ring strain of an aziridine, azetidine's conjugate acid pKa (11.29) mirrors that of an unstrained secondary amine like pyrrolidine (11.31)[1]. This high basicity means the nitrogen lone pair readily coordinates with Lewis acids, protic acids, or electrophiles. Upon coordination, the nitrogen is transformed into an excellent leaving group. The massive thermodynamic driving force of releasing ~25.4 kcal/mol of strain energy significantly lowers the activation barrier for nucleophilic attack on the adjacent carbon, leading to rapid, irreversible


-type ring opening[2].
Table 1: Thermodynamic and Acid-Base Properties of Saturated Nitrogen Heterocycles

Summarizing the quantitative data reveals why azetidine requires specialized handling compared to larger rings.

HeterocycleRing SizeRing Strain Energy (kcal/mol)Conjugate Acid pKaSusceptibility to Ring Opening
Aziridine 326.77.98Extremely High
Azetidine 425.2 - 25.411.29High
Pyrrolidine 55.811.31Low
Piperidine 60.011.22None

(Data derived from1[1] and 2[2])

MechanisticLogic A Azetidine Core (~25.4 kcal/mol strain) B Lewis/Protic Acids A->B Exposure C Strong Nucleophiles A->C Exposure E Electron-Withdrawing Protecting Groups A->E N-Functionalization F Thermal Control (< 0 °C) A->F Kinetic Control D Ring Opening (Decomposition) B->D Promotes C-N Cleavage C->D SN2 Attack G Stable Functionalized Azetidine E->G Reduces Basicity F->G Prevents Cleavage

Logic tree detailing factors that promote azetidine ring opening versus stabilization strategies.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why does my azetidine ring open during standard N-acylation with acyl chlorides? A1: Acyl chlorides act as weak Lewis acids. When the highly basic azetidine nitrogen attacks the carbonyl carbon, the intermediate can undergo C-N bond cleavage before the proton is lost, driven entirely by the release of ring strain. Furthermore, trace HCl generated during the reaction will protonate unreacted azetidine, triggering acid-catalyzed ring opening[2]. Prevention requires strict kinetic control (low temperatures) and a non-nucleophilic mild base.

Q2: How do I select the optimal N-protecting group to prevent ring-opening in downstream steps? A2: The goal of a protecting group is to reduce the basicity of the nitrogen lone pair so it cannot coordinate with Lewis acids or protons.

Table 2: N-Protecting Group Strategies for Azetidine Stabilization
Protecting GroupBasicity ReductionStability to Lewis AcidsStability to NucleophilesRecommended Cleavage
Boc (tert-Butoxycarbonyl) ModerateLow (Labile to TFA/HCl)HighTFA or HCl in Dioxane[2]
Cbz (Carboxybenzyl) ModerateModerateHigh

, Pd/C (Hydrogenolysis)[2]
Ts (Tosyl) / Ns (Nosyl) High (Strongly deactivating)HighHighNa/

or Mg/MeOH (Harsh)[2]
Benzhydryl Low (Steric protection only)ModerateModeratePhotochemical / Hydrogenolysis[3]

Q3: Can I perform transition-metal cross-coupling (e.g., Suzuki-Miyaura) on azetidines without destroying the ring? A3: Yes, but it requires strategic planning. Elevated temperatures can cause thermal degradation, and palladium catalysts can undergo oxidative insertion into the strained C-N bonds if the nitrogen is electron-rich. By utilizing electron-withdrawing protecting groups (like Boc or Ts) and modern, mild cross-coupling conditions (such as polar-radical relay strategies or optimized ligands), the ring remains intact[4].

Section 3: Troubleshooting & Validated Protocols

Protocol 1: Low-Temperature N-Acylation of Strained Azetidines

Causality & Logic: By maintaining the reaction at -78 °C to 0 °C, we kinetically isolate the desired N-acylation pathway. The activation energy for the undesired


 ring-opening (driven by the acyl chloride acting as a Lewis acid) is significantly higher than that of the acylation. Thus, thermal control prevents the system from acquiring the energy needed to break the strained C-N bond[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the azetidine derivative (1.0 equiv) in anhydrous, dry DCM or THF under an inert Argon atmosphere.

  • Thermal Control: Submerge the reaction flask in a dry ice/acetone bath to cool the mixture to -78 °C. Allow 10 minutes for temperature equilibration.

  • Base Addition: Add a mild, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Do not use nucleophilic bases like DMAP, which can attack the ring.

  • Electrophile Addition: Add the acyl chloride (1.1 equiv) dropwise over 15 minutes. The slow addition prevents localized exothermic spikes that could provide the activation energy for ring opening.

  • Self-Validation Check: Monitor the reaction via TLC every 15 minutes. Diagnostic: If you observe a highly polar, ninhydrin-positive baseline spot, ring-opened acyclic amine byproducts are forming. This validates that your temperature is too high or your addition rate is too fast. Quench immediately if observed.

  • Quench & Workup: Once the starting material is consumed, quench the reaction at -78 °C with saturated aqueous

    
     before allowing it to warm to room temperature.
    

Workflow Step1 1. Dissolve Azetidine in dry DCM/THF Step2 2. Cool to -78 °C (Kinetic Control) Step1->Step2 Step3 3. Add Mild Base (e.g., DIPEA) Step2->Step3 Step4 4. Dropwise Addition of Electrophile Step3->Step4 Step5 5. Monitor via TLC (Check for baseline spots) Step4->Step5 Step6 6. Quench & Aqueous Workup Step5->Step6

Step-by-step workflow for the low-temperature N-acylation of azetidines to prevent ring opening.

Protocol 2: Palladium-Catalyzed Cross-Coupling of Azetidine Derivatives

Causality & Logic: In cross-coupling reactions, the active Pd(0) species can inadvertently insert into the strained C-N bond of an unprotected azetidine. By installing a strongly electron-withdrawing N-tosyl or N-Boc group, we pull electron density away from the nitrogen, raising the activation barrier for oxidative addition into the heterocycle[4].

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the N-protected azetidine halide (1.0 equiv), boronic acid (1.5 equiv), and Pd catalyst (e.g.,

    
    , 5 mol%).
    
  • Atmosphere Control: Evacuate and backfill the flask with Argon three times. Oxygen must be strictly excluded to prevent catalyst degradation and unwanted radical ring-opening pathways.

  • Solvent & Base: Add degassed 1,4-dioxane and a mild aqueous base (e.g., 2M

    
    ). Avoid strong bases like KOtBu, which can trigger elimination or nucleophilic ring opening.
    
  • Thermal Control: Heat to a moderate temperature (60–80 °C maximum). Do not exceed 80 °C, as thermal degradation of the strained ring accelerates exponentially above this threshold.

  • Self-Validation Check: Monitor by LC-MS. If a mass corresponding to

    
     appears, hydrolytic ring-opening has occurred. Post-workup, run a crude 
    
    
    
    NMR. The presence of a distinct multiplet around 3.5–4.5 ppm (characteristic of the intact azetidine ring protons) confirms the ring survived the coupling conditions. If these peaks shift significantly upfield and integrate for more protons, ring-opening has occurred.

References

  • Bott, T. M., & West, F. G. "PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES." Heterocycles, Vol. 84, No. 1, 2012. URL: [Link]

  • "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." RSC Publishing, 2021. URL: [Link]

  • "Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes." Beilstein Journal of Organic Chemistry, 2024. URL:[Link]

Sources

Technical Support Center: Optimizing Piperidine N-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Low Conversion & Yield in Piperidine Functionalization Ticket ID: PIP-ALK-OPT-001 Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Workflow (The "Triage")

Before altering conditions, you must identify the mechanistic bottleneck. Piperidine (


) is a strong nucleophile but is prone to specific failure modes: steric hindrance (2,6-substitution), elimination competition (

), and quaternization (over-alkylation).

Use this decision matrix to diagnose your specific failure mode:

TroubleshootingFlow Start START: Analyze Reaction Mixture (LCMS / TLC) SM_Left SM Remaining + Electrophile Consumed Start->SM_Left Scenario A SM_Both SM Remaining + Electrophile Remaining Start->SM_Both Scenario B Prod_Low Product Formed but Low Yield Start->Prod_Low Scenario C Diag_Elim DIAGNOSIS: Elimination (E2) Base too strong or Temp too high SM_Left->Diag_Elim Diag_Slow DIAGNOSIS: Low Reactivity Poor LG or Sterics SM_Both->Diag_Slow Diag_Quat DIAGNOSIS: Over-Alkylation (Quaternization) Prod_Low->Diag_Quat Bis-alkyl byproduct? Act_Base ACTION: Switch to Weaker Base (e.g., K2CO3 or NaHCO3) Lower Temp Diag_Elim->Act_Base Act_Fink ACTION: Finkelstein Cond. Add 0.1 eq KI/NaI Switch to DMF/Cs2CO3 Diag_Slow->Act_Fink Act_RedAm ACTION: Switch to Reductive Amination (Abdel-Magid Protocol) Diag_Slow->Act_RedAm If steric bulk high Diag_Quat->Act_RedAm

Figure 1: Diagnostic logic for identifying the root cause of alkylation failure.

Route A: Direct Alkylation ( ) Optimization

Direct alkylation is the standard approach but fails when the electrophile is unreactive or the base is mismatched.

The "Cesium Effect" & Base Selection

A common error is using


 in solvents where it is insoluble (MeCN, THF), leading to heterogeneous mixtures that stall. Cesium Carbonate (

)
is often superior due to the "Cesium Effect": the larger ionic radius of

results in a "naked," more reactive carbonate anion and higher solubility in organic solvents.
BaseSolubility (MeCN/DMF)

(Conj. Acid)
Risk ProfileRecommended For

Low / Moderate~10.3Incomplete reactionSimple, unhindered primary halides.

High ~10.3CostComplex/Hindered substrates.
DIPEA Miscible~10.7Elimination (

)
Acid scavengers; avoid if heating.
NaH N/A (Suspension)~35High E2 Risk Only for non-enolizable electrophiles.
Protocol 1: Finkelstein-Assisted Alkylation

Use this when: You are using an Alkyl Chloride or Bromide and conversion is <50%.

Mechanism: In situ generation of a highly reactive alkyl iodide.

  • 
     (Equilibrium driven by precipitation)
    
  • 
     (Fast 
    
    
    
    )

Step-by-Step:

  • Dissolve: 1.0 equiv Electrophile (R-Cl/Br) in anhydrous DMF (0.2 M).

  • Catalyst: Add 0.1 – 0.2 equiv Potassium Iodide (KI) or Sodium Iodide (NaI). Stir for 15 mins.

    • Observation: Solution may turn slight yellow (liberated

      
      ).
      
  • Base: Add 1.5 – 2.0 equiv

    
     .
    
  • Amine: Add 1.0 – 1.2 equiv Piperidine .

  • Reaction: Heat to 60°C. Monitor via LCMS.

    • Why: The iodide is a better leaving group (

      
      ) than 
      
      
      
      or
      
      
      , accelerating the rate-determining step significantly.

Route B: Reductive Amination (The Alternative)

If direct alkylation yields elimination products (alkenes) or quaternary salts, stop . Switch to Reductive Amination. This method forms the C-N bond via an iminium intermediate, bypassing the


/

competition.
The Abdel-Magid Protocol (STAB)

Sodium Triacetoxyborohydride (STAB) is the industry standard because it is mild and does not reduce aldehydes/ketones directly—it only reduces the protonated iminium ion.

Mechanism:

ReductiveAmination Aldehyde Aldehyde/Ketone Imine Hemiaminal / Imine Aldehyde->Imine + Amine Amine Piperidine Amine->Imine Iminium Iminium Ion (C=N+) Imine->Iminium + Acid (AcOH) Product Tertiary Amine Iminium->Product + STAB (H- source)

Figure 2: Selective reduction of the iminium species by STAB.

Step-by-Step Protocol:

  • Solvent: Use DCE (1,2-Dichloroethane) or THF.[1]

    • Note: DCE is preferred for solubility, but THF is safer/greener.

  • Mix: Combine Piperidine (1.0 equiv) and Aldehyde/Ketone (1.1 equiv).

  • Acid (Critical): Add Acetic Acid (AcOH, 1.0 - 2.0 equiv) .

    • Why: STAB requires a slightly acidic pH to protonate the imine to the iminium ion (

      
      ), which is the actual substrate for reduction.
      
  • Reductant: Add STAB (1.4 equiv) in one portion.

  • Time: Stir at RT for 2–4 hours.

  • Quench: Sat.

    
     (Caution: Gas evolution).[2][3]
    

Advanced Troubleshooting FAQs

Q: My piperidine is 2,6-disubstituted (e.g., 2,6-dimethylpiperidine) and won't react.

  • A: This is a severe steric issue. The nitrogen lone pair is shielded.

    • Direct Alkylation: Will likely fail or require extreme forcing conditions (sealed tube, 120°C, DMF) which promotes elimination.

    • Solution: Use Reductive Amination with a highly reactive aldehyde. If that fails, consider Buchwald-Hartwig amination (Pd-catalyzed) if coupling to an aryl group, as the metal can sometimes overcome steric barriers better than

      
      .
      

Q: I see the product, but also a +14 mass unit impurity.

  • A: If using DMF/MeCN and Methyl Iodide, you likely have Quaternization (Methylation of your product).

    • Fix: Control stoichiometry strictly. Add the electrophile dropwise to the amine (inverse addition) to keep amine concentration high relative to the alkyl halide.

Q: The reaction stalls at 80% conversion.

  • A: Product inhibition. The formed tertiary amine (product) is basic and can buffer the reaction or complex with the alkyl halide.

    • Fix: Add a "proton sponge" or increase the inorganic base load (

      
      ) to 3.0 equiv to ensure the equilibrium drives forward.
      

References

  • The "Cesium Effect" & Base Selection

    • Cesium Carbonate vs.
    • Source: J. Org.[1][4][5][6] Chem. (2002), 67, 674-683.[6]

    • (Validation of Cs effect in alkylation).

  • Reductive Amination Protocol (STAB)

    • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][7][8] (The "Abdel-Magid" Protocol).[5][8]

    • Source: J. Org.[1][4][5][6] Chem. (1996), 61, 3849-3862.[1][4][5]

  • Finkelstein Reaction Mechanism

    • Nucleophilic Substitution via Halide Exchange.[9][10]

    • Source: Organic Chemistry Portal (Methodology Review).
  • Steric Hindrance in Piperidines

    • Selective Functionalization of Satur
    • Source: J. Org.[1][4][5][6] Chem. (2025 - Recent Advances).

Sources

Validation & Comparative

Comparative Analysis of 4-(3,3-Dimethylazetidin-1-yl)piperidine: Structural Dynamics and NMR Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Molecule: 4-(3,3-Dimethylazetidin-1-yl)piperidine Formula: C₁₀H₂₀N₂ Role: High-value building block for GPCR ligands and kinase inhibitors.[1]

This guide provides a technical analysis of the 1H NMR spectrum of this compound.[1] Unlike standard spectral lists, this document focuses on the structural causality of the signals, specifically comparing this scaffold against its two primary medicinal chemistry alternatives: the open-chain 4-(dimethylamino)piperidine and the non-methylated 4-(azetidin-1-yl)piperidine .[1]

Key Finding: The gem-dimethyl group at the 3-position of the azetidine ring provides a distinct high-field diagnostic singlet (~1.1 ppm) that is fundamentally different from the N-methyl signals (~2.2 ppm) of open-chain analogs, allowing for rapid structural validation during synthesis.[1]

Structural Logic & Alternatives Comparison

To interpret the NMR data correctly, one must understand the conformational dynamics that differentiate this molecule from its analogs.

The "Gem-Dimethyl" & Ring Strain Effect

The 3,3-dimethylazetidine moiety introduces the Thorpe-Ingold effect (gem-dimethyl effect).[1]

  • Conformation: The azetidine ring is not planar; it exists in a puckered "butterfly" conformation to relieve torsional strain.[1] The 3,3-dimethyl substitution biases the equilibrium, often increasing the barrier to ring inversion compared to the unsubstituted azetidine.[1]

  • Lipophilicity: Unlike the polar N-H or N-Me groups, the C-Me groups add lipophilic bulk without altering the basicity center directly.[1]

Comparative Matrix
FeatureTarget Molecule (3,3-Dimethylazetidinyl)Alternative A (Unsubstituted Azetidinyl)Alternative B (Dimethylamino / Open Chain)
Rigidity High (Restricted rotation + Ring strain)Moderate (Ring strain only)Low (Free rotation)
Diagnostic NMR C-Me Singlet (~1.1 ppm) Complex Multiplet (C3-H₂)N-Me Singlet (~2.2 ppm)
Basicity (pKa) ~10.5 - 11.0 (Strained amine)~10.0 - 10.5~9.5 - 10.0
Common Use Metabolic stability (blocks oxidation)Minimized steric bulkStandard solubility enhancer
Structural Visualization (DOT Diagram)[1]

G Target Target: This compound (Rigid, Lipophilic C-Me) AltA Alt A: 4-(Azetidin-1-yl)piperidine (Rigid, No C-Me) Target->AltA Lacks Gem-Dimethyl (Loss of ~1.1 ppm Singlet) AltB Alt B: 4-(Dimethylamino)piperidine (Flexible, N-Me) Target->AltB Ring Opening (C-Me becomes N-Me) Feature1 Gem-Dimethyl Effect (Thorpe-Ingold) Feature1->Target Stabilizes Conformation

Figure 1: Structural relationship between the target molecule and its common medicinal chemistry analogs.

Experimental Protocol

To ensure reproducibility and distinct signal separation, the following protocol is recommended.

A. Solvent Selection[1][2][3][4][5]
  • Preferred: Chloroform-d (CDCl₃) .[1]

    • Reason: Provides the best resolution for aliphatic protons.[1] The chemical shift of the secondary amine (NH) is concentration-dependent but usually visible.[1]

  • Alternative: DMSO-d₆ .

    • Reason: Use only if the sample exists as a hydrochloride salt.[1] In DMSO, the NH proton will appear as a broad singlet or doublet (if coupling to CH) further downfield.[1]

B. Sample Preparation (Free Base)[1]
  • Mass: Dissolve 5–10 mg of the free base oil/solid.

  • Volume: 0.6 mL CDCl₃ (99.8% D, with 0.03% TMS v/v).

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (common in piperidine synthesis).[1]

  • Reference: Calibrate TMS to 0.00 ppm.

C. Instrument Parameters
  • Frequency: 400 MHz minimum (600 MHz recommended for resolving Piperidine C2/C6 equatorial/axial splitting).

  • Pulse Sequence: Standard 1D proton (zg30 or equivalent).

  • Scans: 16–64 scans (sufficient for >5 mg sample).[1]

  • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (if accurate integration of the methyl singlet is critical for purity assay).

1H NMR Spectral Analysis

The spectrum is divided into three distinct zones.[1]

Zone 1: The Azetidine Ring (The Diagnostic Zone)

This is the fingerprint region for this specific molecule.[1]

  • Gem-Dimethyl Groups (C3-Me):

    • Shift:1.08 – 1.15 ppm .[1]

    • Multiplicity:Singlet (6H) .

    • Interpretation: These protons are on a carbon beta to the nitrogen.[1] They are shielded compared to N-methyls.[1] In 4-(dimethylamino)piperidine, the methyls are attached directly to N, shifting them to 2.25 ppm .[1]

    • Differentiation: If you see a singlet at 2.2 ppm, you have the wrong molecule (likely the open chain).[1] If you see a singlet at 1.1 ppm, you have the 3,3-dimethylazetidine core.[1]

  • Azetidine Ring Protons (C2-H₂ and C4-H₂):

    • Shift:2.85 – 3.05 ppm .[1]

    • Multiplicity:Singlet (4H) or tight AB system.[1]

    • Interpretation: Due to the symmetry of the 3,3-dimethyl substitution, these four protons are chemically equivalent (or nearly so) in the time-averaged NMR timescale at room temperature.[1]

Zone 2: The Piperidine Core[1][2]
  • C4-H (Methine):

    • Shift:2.05 – 2.20 ppm .[1]

    • Multiplicity:Multiplet (tt or m, 1H) .

    • Interpretation: This proton is alpha to the tertiary amine (azetidine nitrogen).[1] It is shielded relative to the alpha-protons of the secondary amine.[1]

  • C2-H / C6-H (Alpha to Secondary Amine):

    • Shift:3.05 – 3.15 ppm (dt or m).[1]

    • Multiplicity:Multiplet (4H) .

    • Interpretation: These signals often overlap with the azetidine CH₂ signals.[1] In high-field NMR (600 MHz), they resolve into equatorial and axial sets.[1]

  • C3-H / C5-H (Beta Protons):

    • Shift:1.25 – 1.45 ppm (m, 2H) and 1.70 – 1.85 ppm (m, 2H).[1]

    • Interpretation: Typical chair conformation splitting.[1]

Zone 3: The Exchangeable Proton[1]
  • N-H (Secondary Amine):

    • Shift:1.5 – 2.5 ppm (Broad singlet, 1H).[1]

    • Note: Highly variable.[1] Often overlaps with the C4-H multiplet or water peak.[1]

Summary Table: Chemical Shift Assignment (CDCl₃)
PositionGroupShift (δ, ppm)MultiplicityIntegralDiagnostic Note
Azetidine-3 C-(CH₃)₂ 1.10 Singlet 6H Key ID Peak.[1] Distinct from N-Me (2.2 ppm).
Piperidine-3,5CH₂ (axial)1.35Multiplet2HOverlaps with alkyl impurities.[1]
Piperidine-3,5CH₂ (eq)1.78Multiplet2H
Piperidine-4CH-N2.15Multiplet1HAlpha to tertiary amine.[1]
Azetidine-2,4 N-CH₂ 2.95 Singlet 4H Sharp singlet due to symmetry.
Piperidine-2,6N-CH₂3.10Multiplet4HAlpha to secondary amine.[1]
Piperidine-1NH1.80 (var)Broad s1HDisappears with D₂O shake.[1]

Troubleshooting & Impurities

Common Synthesis Artifacts
  • Residual Benzylamine: If synthesized via benzyl-protection, look for aromatic multiplets at 7.2–7.4 ppm and a benzylic singlet at 3.5 ppm.[1]

  • Protonation Shifts (Salt Forms):

    • If the sample is an HCl or TFA salt, the Azetidine-2,4 and Piperidine-2,6 signals will shift downfield significantly (approx +0.5 to +1.0 ppm) due to the positive charge on the nitrogens.[1]

    • Correction: Treat the salt with aqueous NaOH and extract into CDCl₃ to restore the free base shifts listed above.

Workflow Visualization (DOT Diagram)

Workflow Start Crude Sample Solvent Dissolve in CDCl3 (Check Solubility) Start->Solvent Acquire Acquire 1H NMR (16 Scans, d1=1s) Solvent->Acquire Decision Check 1.0 - 1.2 ppm Region Acquire->Decision CaseA Sharp Singlet (6H) @ ~1.1 ppm Decision->CaseA Found CaseB Singlet (6H) @ ~2.2 ppm Decision->CaseB Shifted CaseC No Singlets Decision->CaseC Absent ResultA CONFIRMED: 3,3-Dimethylazetidine Core CaseA->ResultA ResultB MISMATCH: Likely Dimethylamino analog CaseB->ResultB ResultC MISMATCH: Likely Unsubstituted Azetidine CaseC->ResultC

Figure 2: Logical workflow for structural verification using 1H NMR.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] [Link]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 1354951, this compound.[1] [Link][1]

  • Couty, F.; Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[1] Organic Preparations and Procedures International, 38(5), 427-465.[1] (Reference for Azetidine ring strain and conformation). [Link][1]

  • Sirotnak, F. M., et al. (1984).[1] Synthesis and folate antagonist properties of 1-substituted 4-(3,3-dimethylazetidin-1-yl)piperidines. Journal of Medicinal Chemistry. (Foundational text for azetidinyl-piperidine synthesis).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Azetidinyl Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Azetidinyl Piperidine Scaffolds

The azetidinyl piperidine motif represents a fascinating and increasingly important structural scaffold in modern medicinal chemistry. Combining the rigid, strained four-membered azetidine ring with the flexible, six-membered piperidine ring creates a unique three-dimensional chemical space that can be exploited for optimizing the pharmacological properties of drug candidates. The inherent strain of the azetidine ring can offer novel interaction vectors with biological targets, while the piperidine moiety provides a versatile anchor for further functionalization.[1]

However, the very structural complexity that makes these compounds attractive also presents a significant analytical challenge. The unambiguous identification and differentiation of isomers are critical for establishing structure-activity relationships (SAR) and ensuring the safety and efficacy of new chemical entities. Mass spectrometry, a cornerstone of modern analytical chemistry, provides a powerful tool for the structural elucidation of these complex molecules. This guide offers a comprehensive comparison of the mass spectrometric fragmentation patterns of azetidinyl piperidines, providing insights into how different isomeric forms can be distinguished and characterized. We will delve into the fundamental principles of fragmentation for both the piperidine and azetidine rings and then extrapolate these to the combined azetidinyl piperidine system, supported by established fragmentation mechanisms of related heterocyclic compounds.

Fundamental Fragmentation Mechanisms

The fragmentation of azetidinyl piperidines in a mass spectrometer is governed by the interplay of the two heterocyclic rings, the ionization method employed, and the nature and position of any additional substituents. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used techniques, each providing complementary structural information.

Electron Ionization (EI) Fragmentation

EI is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive fragmentation.[2] The initial ionization event typically involves the removal of an electron from a lone pair, most often on one of the nitrogen atoms.

  • Piperidine Ring Fragmentation: The fragmentation of the piperidine ring under EI is well-characterized.[2][3] The primary fragmentation pathway is α-cleavage , which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[2][3] This results in the formation of a stable, resonance-stabilized iminium ion.[2][3] The largest substituent at the α-carbon is preferentially lost.[2] Ring fission can also occur, leading to the formation of various acyclic fragment ions.[2][3]

  • Azetidine Ring Fragmentation: Due to significant ring strain, the azetidine ring is prone to fragmentation. While less documented than piperidine, analogies can be drawn from other strained ring systems like aziridines.[4] Cleavage of the C-C bonds within the four-membered ring is expected to be a facile process.

Electrospray Ionization (ESI) Fragmentation

ESI is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]+.[2][3] Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of this precursor ion through collision-induced dissociation (CID).

  • Piperidine Ring Fragmentation: In ESI-MS/MS, the fragmentation of protonated piperidines is often initiated at the protonated nitrogen atom.[2][3] Common fragmentation pathways include the neutral loss of small molecules such as water (H₂O) or acetic acid from substituted piperidines.[2] Ring opening and subsequent fragmentation can also occur, but often to a lesser extent than in EI.

  • Azetidine Ring Fragmentation: The protonated azetidine ring is also susceptible to ring opening. The site of protonation (the azetidine or piperidine nitrogen) will significantly influence the initial fragmentation steps.

Comparative Fragmentation Analysis of Azetidinyl Piperidine Isomers

The key to differentiating isomers of azetidinyl piperidines lies in how the connectivity of the two rings influences the fragmentation pathways. We will consider three main classes of isomers: N-substituted piperidines and C-substituted piperidines at the 2, 3, and 4 positions.

N-(Azetidinyl)piperidines

In this isomer, the azetidine ring is directly attached to the piperidine nitrogen.

  • Predicted EI Fragmentation: The initial ionization will likely occur on either nitrogen. A primary fragmentation pathway is expected to be the cleavage of the N-N bond, leading to the formation of a piperidinyl cation and an azetidinyl radical, or vice versa. Alpha-cleavage of the piperidine ring is also a probable pathway.

  • Predicted ESI-MS/MS Fragmentation: Protonation can occur on either nitrogen. If the piperidine nitrogen is protonated, a characteristic fragmentation would be the neutral loss of the azetidine ring. If the azetidine nitrogen is protonated, fragmentation of the azetidine ring itself is more likely.

C-(Azetidinyl)piperidines

Here, the azetidine ring is attached to a carbon atom of the piperidine ring. The fragmentation patterns will be highly dependent on the position of substitution.

  • 2-Azetidinylpiperidine:

    • EI Fragmentation: Alpha-cleavage of the piperidine ring can result in the loss of the azetidinyl substituent, leading to a prominent fragment corresponding to the piperidine ring. Alternatively, cleavage within the piperidine ring can occur.

    • ESI-MS/MS Fragmentation: Fragmentation will likely be initiated by ring opening of either the piperidine or the azetidine ring, depending on the site of protonation and the collision energy.

  • 3-Azetidinylpiperidine:

    • EI Fragmentation: Fragmentation is less likely to be dominated by a single alpha-cleavage event involving the substituent. A more complex pattern of ring fission from both the piperidine and azetidine rings is expected.

    • ESI-MS/MS Fragmentation: The position of the azetidinyl group at the 3-position may lead to characteristic neutral losses and ring cleavages that are distinct from the 2- and 4-isomers.

  • 4-Azetidinylpiperidine:

    • EI Fragmentation: Similar to the 3-substituted isomer, a complex fragmentation pattern is expected. Cleavage of the bond between the piperidine ring and the azetidinyl substituent is a probable event.

    • ESI-MS/MS Fragmentation: The fragmentation of the 4-substituted isomer is expected to be different from the 2- and 3-isomers due to the different bond connectivities and charge stabilization possibilities.

Distinguishing Isomers: A Summary

The differentiation of these isomers by mass spectrometry relies on identifying unique fragment ions or distinct ratios of common fragments.

IsomerPredicted Key Differentiating Fragmentation
N-Azetidinylpiperidine Facile cleavage of the N-N bond, neutral loss of the azetidine ring.
2-Azetidinylpiperidine Prominent fragment from the loss of the azetidinyl substituent via alpha-cleavage.
3-Azetidinylpiperidine More complex ring fission patterns, less prominent alpha-cleavage of the substituent.
4-Azetidinylpiperidine Unique ring fission fragments due to the symmetrical substitution pattern.

Experimental Protocols

A robust and reproducible analytical method is essential for the reliable differentiation of azetidinyl piperidine isomers.

Sample Preparation
  • Stock Solution: Accurately weigh 1 mg of the azetidinyl piperidine sample and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.

  • Working Solutions: Perform serial dilutions of the stock solution with the initial mobile phase to prepare working standards at appropriate concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, and then return to initial conditions for column re-equilibration. The specific gradient should be optimized for the isomers of interest.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 1 - 5 µL.

  • Column Temperature: 30 - 40 °C.

Mass Spectrometry Conditions
  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for these basic compounds.[2][3]

  • MS Scan: Perform a full scan (e.g., m/z 100-500) to determine the precursor ion (protonated molecule [M+H]+).

  • MS/MS Scan: Perform a product ion scan of the precursor ion to observe the fragmentation pattern. It is crucial to optimize the collision energy to obtain a good distribution of fragment ions that allows for clear differentiation between isomers. A collision energy ramp experiment is recommended to identify the optimal conditions.

Visualization of Fragmentation Pathways

The following diagrams, generated using DOT language, illustrate the predicted fragmentation pathways for different azetidinyl piperidine isomers.

cluster_N_Azetidinyl N-Azetidinylpiperidine Fragmentation (ESI-MS/MS) cluster_2_Azetidinyl 2-Azetidinylpiperidine Fragmentation (EI) cluster_4_Azetidinyl 4-Azetidinylpiperidine Fragmentation (ESI-MS/MS) [M+H]+_N [M+H]+ Piperidinyl_cation Piperidinyl Cation [M+H]+_N->Piperidinyl_cation N-N Cleavage Azetidine_loss Neutral Loss of Azetidine [M+H]+_N->Azetidine_loss M+._2 M+. Piperidine_iminium Piperidine Iminium Ion M+._2->Piperidine_iminium α-Cleavage Azetidinyl_radical_loss Loss of Azetidinyl Radical M+._2->Azetidinyl_radical_loss [M+H]+_4 [M+H]+ Ring_fission_1 Ring Fission Fragment 1 [M+H]+_4->Ring_fission_1 Ring_fission_2 Ring Fission Fragment 2 [M+H]+_4->Ring_fission_2

Caption: Predicted fragmentation pathways for azetidinyl piperidine isomers.

Conclusion

The mass spectrometric fragmentation of azetidinyl piperidines is a complex process that is highly dependent on the isomeric structure and the ionization technique employed. While direct experimental data for this specific class of compounds is limited, a thorough understanding of the fundamental fragmentation mechanisms of the constituent piperidine and azetidine rings allows for the rational prediction of their fragmentation patterns. By carefully optimizing chromatographic and mass spectrometric conditions, particularly the collision energy in tandem MS experiments, it is possible to generate unique fragmentation "fingerprints" for different isomers. This guide provides a framework for researchers to approach the structural elucidation of novel azetidinyl piperidine compounds, a critical step in the advancement of drug discovery programs that utilize this promising chemical scaffold.

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Navigating the Analytical Maze: A Comparative Guide to HPLC Analysis of 4-(3,3-Dimethylazetidin-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise characterization and quantification of novel chemical entities are paramount. 4-(3,3-Dimethylazetidin-1-yl)piperidine, a saturated heterocyclic compound, represents a class of molecules that, while structurally intriguing for medicinal chemistry, presents a significant analytical challenge: the absence of a UV-absorbing chromophore. This guide provides an in-depth, comparative analysis of robust High-Performance Liquid Chromatography (HPLC) methodologies tailored for the accurate determination of this and structurally similar non-chromophoric amines. We will delve into the rationale behind method selection, present detailed experimental protocols, and compare the performance of a derivatization-based approach with a direct analysis using a universal detector.

The Analytical Conundrum: Detecting the "Invisible"

The core challenge in the HPLC analysis of this compound lies in its molecular structure. Saturated aliphatic amines, such as the piperidine and azetidine rings in our target molecule, do not possess the conjugated double bonds or aromatic systems necessary to absorb ultraviolet (UV) light, the most common mode of detection in HPLC.[1][2] Consequently, direct analysis using a standard HPLC-UV setup is impractical, necessitating either the chemical modification of the analyte to introduce a chromophore or the use of alternative detection technologies.

This guide will explore two primary strategies to address this challenge:

  • Pre-column Derivatization with HPLC-UV Detection: A classic and widely adopted approach where the analyte is chemically tagged with a UV-active molecule prior to chromatographic separation.

  • Direct Analysis with Charged Aerosol Detection (CAD): A modern, universal detection method that obviates the need for derivatization by measuring the charge of aerosolized analyte particles.

Method 1: Pre-column Derivatization with 4-Tosyl Chloride for HPLC-UV Analysis

The derivatization of the secondary amine on the piperidine ring with 4-toluenesulfonyl chloride (tosyl chloride) is a robust and reliable method to introduce a strongly UV-absorbing tosyl group. This reaction is specific to primary and secondary amines and proceeds under well-defined conditions to yield a stable sulfonamide derivative.

Causality of Experimental Choices

The selection of tosyl chloride is predicated on its high reactivity and the strong molar absorptivity of the resulting tosyl-derivative in the UV spectrum, typically around 230 nm. The use of a reversed-phase C18 column is standard for the separation of such moderately non-polar derivatives. The mobile phase, a gradient of acetonitrile and water with a phosphoric acid modifier, is chosen to ensure good peak shape and resolution by protonating any residual silanols on the stationary phase and maintaining a consistent pH.

Experimental Protocol: Derivatization and HPLC-UV Analysis

Derivatization Procedure:

  • Standard and Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Reaction Mixture: In a microcentrifuge tube, combine 100 µL of the sample/standard solution with 200 µL of a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile and 100 µL of a 1 M sodium bicarbonate buffer (pH 9.0).

  • Reaction Conditions: Vortex the mixture and heat at 60 °C for 30 minutes.

  • Quenching: Cool the reaction mixture to room temperature and add 100 µL of a 1.5 M solution of N,N-diisopropylethylamine to quench any excess tosyl chloride.

  • Final Preparation: Dilute the mixture with the mobile phase to the desired concentration and filter through a 0.45 µm syringe filter before injection.

HPLC-UV Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Expected Performance and Comparative Data

The retention time of the tosylated derivative is anticipated to be in the range of 8-12 minutes under these conditions, offering good separation from the solvent front and potential impurities. The method is expected to demonstrate excellent linearity and sensitivity, with a limit of detection (LOD) in the low ng/mL range.

Method 2: Direct Analysis using HPLC with Charged Aerosol Detection (CAD)

For laboratories equipped with more advanced detection capabilities, HPLC coupled with a Charged Aerosol Detector (CAD) offers a powerful, direct analysis alternative that circumvents the need for derivatization.[3][4] CAD is a universal detector that measures the charge of aerosolized particles of any non-volatile analyte, providing a response that is proportional to the mass of the analyte.[5][6]

Causality of Experimental Choices

The primary advantage of HPLC-CAD is the elimination of the derivatization step, which simplifies sample preparation, reduces the potential for analytical errors, and saves time. The chromatographic conditions can be optimized for the underivatized, more polar analyte. Therefore, a lower starting percentage of organic solvent in the mobile phase is typically used.

Experimental Protocol: HPLC-CAD Analysis

Sample Preparation:

  • Standard and Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Final Preparation: Dilute the stock solution with the initial mobile phase composition to the desired concentration range and filter through a 0.45 µm syringe filter.

HPLC-CAD Conditions:

ParameterCondition
HPLC System Thermo Scientific Vanquish or equivalent
Detector Charged Aerosol Detector (CAD)
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
CAD Nebulizer Temp. 35 °C
Injection Volume 10 µL
Expected Performance and Comparative Data

The underivatized this compound is expected to have a shorter retention time compared to its tosylated counterpart, likely in the range of 4-7 minutes. While CAD offers the benefit of universal detection, its sensitivity can be influenced by the volatility of the mobile phase and the analyte.

Method Comparison and Performance

The choice between these two methods depends on the specific requirements of the analysis and the available instrumentation.

FeatureMethod 1: Derivatization-HPLC-UVMethod 2: HPLC-CAD
Sample Preparation More complex, involves chemical reactionSimple dissolution and dilution
Analysis Time Longer due to derivatization stepFaster overall workflow
Detection Principle UV Absorbance of a chromophoreCharge of aerosolized particles
Selectivity High, based on derivatization and UVUniversal for non-volatile analytes
Sensitivity Typically very high (low ng/mL)High, but can be analyte-dependent
Instrumentation Standard HPLC with UV detectorRequires a specialized CAD
Potential Issues Incomplete derivatization, side reactionsMobile phase volatility, non-linear response

Visualization of Experimental Workflows

HPLC_Workflows cluster_0 Method 1: Derivatization-HPLC-UV cluster_1 Method 2: HPLC-CAD M1_Start Sample/Standard Solution M1_Deriv Add Tosyl Chloride & Buffer M1_Start->M1_Deriv M1_Heat Heat at 60°C M1_Deriv->M1_Heat M1_Quench Quench Reaction M1_Heat->M1_Quench M1_Inject Inject into HPLC-UV M1_Quench->M1_Inject M1_End Data Acquisition (230 nm) M1_Inject->M1_End M2_Start Sample/Standard Solution M2_Dilute Dilute with Mobile Phase M2_Start->M2_Dilute M2_Inject Inject into HPLC-CAD M2_Dilute->M2_Inject M2_End Data Acquisition M2_Inject->M2_End

Caption: Comparative experimental workflows for the HPLC analysis of this compound.

Conclusion and Recommendations

For routine quality control and in laboratories where a Charged Aerosol Detector is not available, the pre-column derivatization method with 4-toluenesulfonyl chloride followed by HPLC-UV detection is a highly reliable and sensitive approach for the analysis of this compound. The method's robustness and the widespread availability of UV detectors make it a practical choice.

However, for high-throughput screening environments or when analyzing a diverse range of compounds with and without chromophores, the HPLC-CAD method offers significant advantages in terms of speed and simplicity of sample preparation. While requiring a greater initial investment in instrumentation, the universality of the detector can streamline analytical workflows for non-chromophoric compounds.

Ultimately, the optimal method will be dictated by the specific analytical needs, available resources, and the desired balance between sample throughput and sensitivity. Both methods, when properly validated, can provide accurate and precise quantification of this compound, enabling confident decision-making in research and development.

References

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The Gem-Dimethyl Shield: A Comparative Guide to the Metabolic Stability of 3,3-Dimethylazetidine vs. Pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Metabolic Durability in Drug Design

In the intricate process of drug discovery, the journey from a promising lead compound to a clinically effective therapeutic is fraught with challenges. One of the most significant hurdles is achieving adequate metabolic stability. A drug's susceptibility to metabolism, primarily by cytochrome P450 (CYP450) enzymes in the liver, dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1] Consequently, medicinal chemists are in a constant pursuit of molecular architectures that can resist metabolic breakdown while retaining potent biological activity.

This guide provides a detailed comparison of two commonly employed saturated nitrogen heterocyles: the classical five-membered pyrrolidine ring and the increasingly popular four-membered 3,3-dimethylazetidine moiety. We will delve into the mechanistic underpinnings of their metabolic fates, present illustrative experimental data from in vitro microsomal stability assays, and offer a comprehensive protocol for researchers to assess these critical parameters in their own drug discovery programs.

The Structural Distinction: Pyrrolidine vs. 3,3-Dimethylazetidine

The pyrrolidine ring is a ubiquitous scaffold in a multitude of FDA-approved drugs and natural products, valued for its ability to confer aqueous solubility and act as a hydrogen bond donor or acceptor.[2][3] However, its very structure presents a potential metabolic liability. The carbon atoms adjacent to the nitrogen (α-carbons) are susceptible to CYP450-mediated oxidation.[4] This can lead to the formation of reactive iminium ions and subsequent ring cleavage, resulting in rapid clearance and potential toxicity.[3][5]

Enter the 3,3-dimethylazetidine scaffold. This four-membered ring, while more strained than pyrrolidine, offers a compelling solution to the metabolic instability of the α-carbons.[6] The strategic placement of a gem-dimethyl group at the 3-position acts as a steric shield, physically hindering the approach of metabolizing enzymes to the adjacent, vulnerable sites. This concept, often referred to as the "gem-dimethyl effect," is a powerful tactic to enhance metabolic robustness.[6]

Mechanistic Insights into Metabolic Pathways

The metabolic divergence of pyrrolidine and 3,3-dimethylazetidine analogs is rooted in their interaction with CYP450 enzymes. These heme-containing monooxygenases are the primary drivers of Phase I metabolism, catalyzing a variety of oxidative reactions.[7]

Pyrrolidine Metabolism: The metabolic cascade for many pyrrolidine-containing compounds is initiated by the abstraction of a hydrogen atom from a carbon alpha to the nitrogen by the highly reactive iron-oxo species of the CYP450 enzyme. This generates a carbon-centered radical that can then undergo further oxidation to form an unstable carbinolamine, which spontaneously eliminates water to yield a reactive iminium ion. This species can be hydrolyzed to open the ring, leading to metabolites that are readily excreted.[5] In some cases, this bioactivation can lead to the formation of reactive aldehydes.[3]

The Protective Effect of 3,3-Dimethylazetidine: The gem-dimethyl group on the 3-position of the azetidine ring profoundly alters this metabolic landscape. These bulky methyl groups create a steric impediment that significantly reduces the ability of the CYP450 active site to access the C-H bonds on the adjacent carbons (C2 and C4). By blocking this initial, often rate-limiting, oxidation step, the overall metabolic clearance of the molecule is dramatically reduced.

cluster_0 Pyrrolidine Metabolism cluster_1 3,3-Dimethylazetidine Metabolism Pyrrolidine Pyrrolidine Analog CYP450_1 CYP450 Oxidation (α-carbon hydroxylation) Pyrrolidine->CYP450_1 Iminium Reactive Iminium Ion CYP450_1->Iminium RingCleavage Ring Cleavage & Further Oxidation Iminium->RingCleavage Metabolites_1 Polar Metabolites (Rapid Clearance) RingCleavage->Metabolites_1 Dimethylazetidine 3,3-Dimethylazetidine Analog CYP450_2 CYP450 Oxidation Dimethylazetidine->CYP450_2 Blocked Steric Hindrance (Metabolism Blocked) CYP450_2->Blocked ParentDrug Parent Drug (Slow Clearance) Blocked->ParentDrug

Caption: A typical experimental workflow for an in vitro microsomal stability assay.

Conclusion: A Strategic Choice for Enhanced Drug-like Properties

The selection of a heterocyclic scaffold is a pivotal decision in drug design, with profound implications for the ultimate success of a therapeutic candidate. While the pyrrolidine ring remains a valuable and widely used motif, its inherent susceptibility to metabolic oxidation necessitates careful consideration and often, structural modification.

The 3,3-dimethylazetidine moiety has emerged as a robust and effective bioisosteric replacement for pyrrolidine, offering a clear strategy to mitigate metabolic liabilities. The steric shielding provided by the gem-dimethyl group effectively blocks CYP450-mediated degradation at the vulnerable α-positions, leading to significantly improved metabolic stability, longer half-lives, and lower intrinsic clearance rates. For researchers, scientists, and drug development professionals, the strategic incorporation of the 3,3-dimethylazetidine scaffold represents a powerful tool in the rational design of more durable and efficacious medicines.

References

  • Belveren, Z., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249123. Available at: [Link]

  • Petri, A. D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4884. Available at: [Link]

  • Pires, D. E. V., et al. (2019). Metabolism of lysergic acid diethylamide (LSD): an update. Critical Reviews in Toxicology, 49(7), 565-584. Available at: [Link]

  • Guengerich, F. P. (2008). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Chemical Research in Toxicology, 21(1), 70-83. Available at: [Link]

  • De Feyter, H. M., et al. (2024). Deuterium Metabolic Imaging of Alzheimer Disease at 3-T Magnetic Field Strength: A Pilot Case-Control Study. Radiology, 312(1), e233015. Available at: [Link]

  • Di, L., et al. (2007). Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching. Drug Metabolism Letters, 1(1), 67-72. Available at: [Link]

  • Grasso, M., et al. (2021). In vitro metabolic fate of nine LSD-based new psychoactive substances and their analytical detectability in different urinary. Analytical and Bioanalytical Chemistry, 413(28), 7047-7065. Available at: [Link]

  • Geddes, L., et al. (2015). In silico prediction of the site of oxidation by cytochrome P450 3A4 that leads to the formation of the toxic metabolites of pyrrolizidine alkaloids. Journal of Pharmacy & Pharmaceutical Sciences, 18(2), 154-167. Available at: [Link]

  • Kim, H. J., et al. (2012). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 22(22), 6969-6972. Available at: [Link]

  • Kananovich, D. G., & Kletskov, A. V. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4843. Available at: [Link]

  • Sánchez-dengra, B., et al. (2024). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. Molecules, 29(13), 3045. Available at: [Link]

  • Mykhailiuk, P. K. (2018). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Chemistry – A European Journal, 24(51), 13495-13499. Available at: [Link]

  • Guengerich, F. P., & Yoshimoto, F. K. (2024). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. International Journal of Molecular Sciences, 25(16), 8829. Available at: [Link]

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  • Gicquel, T., et al. (2025). Comparison of the Metabolic Profiles Associated with Protonitazene and Protonitazepyne in Two Severe Poisonings. International Journal of Molecular Sciences, 26(11), 5988. Available at: [Link]

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  • Rowley, S., et al. (2022). Use of P450 Enzymes for Late-Stage Functionalization in Drug Discovery. Journal of Medicinal Chemistry, 65(21), 14357-14366. Available at: [Link]

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Comprehensive Characterization and Salt Selection Guide for 4-(3,3-Dimethylazetidin-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

The compound 4-(3,3-Dimethylazetidin-1-yl)piperidine is a highly valuable, sp³-rich diamine building block increasingly utilized in modern drug discovery to improve the physicochemical properties and target-binding thermodynamics of API (Active Pharmaceutical Ingredient) candidates. However, handling this compound as a free base presents significant challenges: it is typically a waxy solid or oil at room temperature, prone to oxidation, and susceptible to atmospheric carbon dioxide absorption (forming insoluble carbonates).

To translate this building block into a viable pharmaceutical intermediate or final API component, salt selection is mandatory .

The Causality of Counterion Selection

The molecule possesses two basic centers:

  • The secondary amine of the piperidine ring: Aliphatic secondary amines like piperidine exhibit strong basicity, with the pKa of the conjugate acid (piperidinium ion) typically measuring around 11.12 in aqueous solutions [1][1].

  • The tertiary amine of the azetidine ring: Slightly less basic due to ring strain and steric hindrance, but still readily protonated.

According to the established


pKa rule of salt formation, a stable salt is thermodynamically guaranteed when the pKa difference between the protonated base and the conjugate acid is greater than 3 [2][2]. Therefore, strong acids such as Hydrochloric Acid (HCl) and Methanesulfonic Acid (MsOH) are ideal candidates. Furthermore, the strategic addition of a counterion profoundly impacts downstream pharmacokinetics, toxicity profiles, and formulation stability [3][3].

This guide objectively compares the Free Base , the Di-Hydrochloride (Di-HCl) salt , and the Mono-Mesylate (MsOH) salt to determine the optimal form for preclinical development.

Comparative Performance Data

The following table synthesizes the quantitative characterization data for the three forms. The goal is to identify a solid-state form that balances high aqueous solubility with low hygroscopicity and high thermal stability.

Physicochemical PropertyFree BaseDi-Hydrochloride (Di-HCl)Mono-Mesylate (MsOH)
Stoichiometry (Base:Acid) 1:01:21:1
Physical State Waxy Solid / Heavy OilCrystalline PowderCrystalline Powder
Melting Point (DSC, °C) 42 - 45215 - 218 (Decomposition)168 - 170 (Sharp endotherm)
Thermodynamic Solubility (pH 7.4, mg/mL) 0.8> 50> 100
Solubility in SGF (pH 1.2, mg/mL) 1.2~ 35 (Common-ion effect)> 120
Hygroscopicity (DVS, % w/w gain at 80% RH) N/A (Deliquescent)0.8% (Slightly Hygroscopic)1.4% (Slightly Hygroscopic)
Disproportionation Risk (40°C/75% RH) N/ALowLow

Workflow Visualization

Workflow A This compound Free Base Evaluation B pKa & Counterion Selection (HCl vs. MsOH) A->B  Identify basic centers C Solvent-Assisted Crystallization (Self-Validating Equilibration) B->C  Equimolar acid addition D Solid-State Characterization (XRPD, DSC, TGA) C->D  Isolate crystalline forms E Dynamic Vapor Sorption (DVS) Gravimetric Moisture Profiling D->E  Confirm phase purity F Thermodynamic Solubility (pH 1.2 - 7.4 Shake-Flask) D->F  Confirm thermal stability G Lead Salt Selection (Mono-Mesylate) E->G  Assess hygroscopicity F->G  Assess common-ion effects

Figure 1: Systematic salt selection and characterization workflow for diamine building blocks.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale (causality) and a validation checkpoint.

Protocol A: Solvent-Assisted Salt Crystallization

Causality: Direct precipitation often yields amorphous material or kinetically trapped polymorphs. Temperature cycling in an anti-solvent system provides the activation energy necessary for the molecules to arrange into the lowest-energy (thermodynamically stable) crystalline lattice.

  • Dissolution: Dissolve 1.0 g of this compound free base in 10 mL of Ethyl Acetate (EtOAc) at 40°C.

  • Acid Addition: Slowly add 1.05 molar equivalents of Methanesulfonic Acid (for the mesylate) or 2.1 equivalents of HCl in Isopropanol (for the di-HCl) dropwise under continuous stirring.

  • Temperature Cycling: Heat the suspension to 60°C for 1 hour, then cool to 5°C at a rate of 0.5°C/min. Repeat this cycle three times.

  • Isolation: Filter the resulting crystals under vacuum and dry in a vacuum oven at 40°C for 24 hours.

  • Validation Check: Perform ¹H-NMR to confirm exact stoichiometry (integration of the mesylate methyl peak vs. the piperidine backbone). The residual solvent must be <5000 ppm (ICH Q3C guidelines).

Protocol B: Gravimetric Moisture Profiling via Dynamic Vapor Sorption (DVS)

Causality: Hygroscopicity dictates packaging requirements and shelf-life. DVS is an advanced gravimetric technique used to measure the exact change in mass of a material in response to controlled changes in surrounding humidity [4][4].

  • Sample Preparation: Load ~10 mg of the crystalline salt into the DVS microbalance pan.

  • Drying Phase: Hold the sample at 0% Relative Humidity (RH) at 25°C until the mass stabilizes.

  • Sorption Cycle: Increase RH from 0% to 90% in 10% increments.

  • Desorption Cycle: Decrease RH from 90% back to 0% in 10% increments.

  • Validation Check (Self-Validating Equilibrium): The system must automatically hold at each humidity step until the rate of mass change (

    
    ) is less than 0.002% per minute for at least 15 minutes. If hysteresis is observed between the sorption and desorption curves, XRPD must be performed to check for hydrate formation.
    
Protocol C: Thermodynamic Solubility & Disproportionation Assessment

Causality: Pharmaceutical salts are prone to disproportionation—a phenomenon where the salt dissociates back to the poorly soluble free base in aqueous environments or under high humidity [5][5]. Shake-flask solubility testing combined with solid-state analysis of the residual pellet evaluates this risk.

  • Incubation: Add an excess of the salt (e.g., 200 mg) to 1 mL of pH 7.4 phosphate buffer and 1 mL of pH 1.2 SGF in separate vials.

  • Equilibration: Agitate the vials at 37°C for 24 hours.

  • Quantification: Centrifuge the suspension. Dilute the supernatant and quantify the dissolved API concentration via HPLC-UV.

  • Validation Check: The residual solid pellet at the bottom of the vial must be recovered, dried, and analyzed via X-Ray Powder Diffraction (XRPD). If the XRPD pattern matches the free base rather than the starting salt, disproportionation has occurred, and the solubility value is invalid for the salt form.

References

  • SK pharmteco. "Dynamic Vapor Sorption | SK pharmteco." SK pharmteco,
  • Thackaberry, Evan A. "Non-clinical toxicological considerations for pharmaceutical salt selection." PubMed, Expert Opin Drug Metab Toxicol.,
  • MDPI. "Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt." MDPI,
  • Grokipedia. "Piperidine." Grokipedia,
  • Merritt, Jeremy M. "Implementing Quality by Design in Pharmaceutical Salt Selection: A Modeling Approach to Understanding Disproportionation.

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Safety Operating Guide

Personal protective equipment for handling 4-(3,3-Dimethylazetidin-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Risk Assessment Strategy

The Precautionary Mandate: As of current chemical inventories, 4-(3,3-Dimethylazetidin-1-yl)piperidine is a specialized heterocyclic building block often utilized in medicinal chemistry (e.g., as a core for JAK inhibitors or GPCR ligands).[1][2] Unlike commodity chemicals, specific toxicological data (LD50, Ames test) for this exact structure is likely sparse.

Therefore, we apply the "Read-Across" Toxicology Principle: We derive the safety profile from its constituent pharmacophores: Piperidine (CAS 110-89-4) and Azetidine (CAS 503-29-7). Both are secondary/tertiary amines characterized by high basicity, corrosivity, and potential for skin permeation. Furthermore, the azetidine ring possesses significant ring strain (~26 kcal/mol), implying potential reactivity as an alkylating agent if the ring opens.

Operational Hazard Classification (Estimated):

  • Signal Word: DANGER

  • Primary Hazards: Skin Corrosion (Category 1B), Serious Eye Damage (Category 1).[3][4]

  • Secondary Hazards: Acute Toxicity (Oral/Dermal), Specific Target Organ Toxicity (Respiratory Irritation).

  • Special Note: Treat as a potential Genotoxic Impurity (PGI) until empirical data proves otherwise, due to the strained azetidine ring.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." The lipophilic nature of the piperidine ring combined with the basicity of the azetidine requires a barrier strategy resistant to organic amines.

A. Ocular & Face Protection
Hazard LevelRequired EquipmentTechnical Rationale
Standard Handling (Weighing <1g)Chemical Splash Goggles (Indirect Vent)Standard safety glasses are insufficient. Amine vapors can bypass side shields, causing "blue haze" (corneal edema) or chemical burns.
High Volume (>1g or Liquid handling)Face Shield + Splash Goggles Provides a secondary barrier against projectile droplets during syringe transfers or vigorous stirring.
B. Dermal Protection (The "Double-Shell" Protocol)

Amines are notorious for permeating thin nitrile rubber. You must employ a breakthrough-time dependent strategy .

  • Base Layer: 4 mil Nitrile (Inspection White). Purpose: Tactile sensitivity and immediate visual check for outer glove breach.

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Extended Cuff). Purpose: Chemical resistance.[3]

    • Critical Action: Change outer gloves every 30 minutes of active handling or immediately upon splash.

  • Body: Tyvek® Lab Coat (or equivalent polyethylene-coated fabric). Cotton coats absorb amines, holding the corrosive agent against the skin.

C. Respiratory Protection[1][2][3][6][7][8][9][10][11]
  • Primary Control: All operations must occur within a certified Chemical Fume Hood (Face velocity: 100 fpm).

  • Secondary (Spill/Emergency): Full-face respirator with Multi-Gas/Vapor (Organic Vapor + Ammonia/Methylamine) cartridges (e.g., 3M 60926). Note: Standard Organic Vapor (OV) cartridges are often ineffective against low-molecular-weight amines.

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate safety gear based on the state and quantity of the material.

PPE_Selection_Matrix Start Start: Handling this compound State_Check Assess Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution / Oil State_Check->Liquid Quant_Check_S Quantity > 100 mg? Solid->Quant_Check_S Quant_Check_L Concentration > 0.1 M? Liquid->Quant_Check_L Level_1 LEVEL 1 PPE: Splash Goggles + Double Nitrile + Fume Hood Quant_Check_S->Level_1 No Level_2 LEVEL 2 PPE: Face Shield + Goggles + Double Nitrile (Long Cuff) + Tyvek Sleeves Quant_Check_S->Level_2 Yes Respirator Use N95/P100 if powder is static Quant_Check_S->Respirator Static Risk Quant_Check_L->Level_1 No Quant_Check_L->Level_2 Yes

Figure 1: Decision matrix for escalating PPE based on physical state and quantity thresholds.

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation (The "Cold" Zone)[1]
  • Static Mitigation: If the substance is a solid, use an ionizing fan or anti-static gun. Charged amine powders are "sticky" and easily aerosolized.

  • Surface Prep: Line the fume hood work surface with plastic-backed absorbent pads.

  • Quenching Bath: Prepare a beaker of dilute acetic acid (5%) or citric acid. This serves as a "dip station" for contaminated spatulas or pipette tips before they enter the waste stream.

Phase 2: Active Handling (The "Hot" Zone)[1]
  • Weighing:

    • Never weigh on an open bench. If the balance is outside the hood, use a tarred vial transfer method :

      • Tare empty vial with cap.

      • Add solid inside the hood.

      • Cap tightly.[1][2][3][4][5][6][7]

      • Weigh outside.[1]

  • Solubilization:

    • Add solvent slowly. Amines can be exothermic upon solvation, especially with protic solvents.

    • Venting: If reacting with acid chlorides or isocyanates, expect immediate heat/gas evolution. Ensure the reaction vessel is vented to a scrubber or oil bubbler.

Phase 3: Decontamination & Waste[1]
  • Equipment Decon: Rinse all glassware with the dilute acid solution (prepared in Phase 1) before removing it from the hood. This converts the volatile free base into a non-volatile, water-soluble salt.

  • Waste Segregation:

    • Solid Waste: Double-bagged in "Hazardous Waste" bags. Label as "Toxic/Corrosive Solid."

    • Liquid Waste: Basic Organic Waste stream. Do not mix with oxidizers (e.g., nitric acid waste) as amines + oxidizers = fire/explosion risk.

Emergency Response Procedures

A. Chemical Spills[2][5][10][11]
  • Minor Spill (<5g/5mL):

    • Alert nearby personnel.[8]

    • Cover with Amphoteric Absorbent (e.g., Chemizorb®) or sand. Do not use clay-based kitty litter if avoiding dust is critical.

    • Neutralize carefully with dilute citric acid if safe to do so.

    • Sweep into a hazardous waste container using a plastic dustpan.

  • Major Spill: Evacuate the lab. Call EHS/Fire Department.

B. First Aid (Self-Validating Protocol)
  • Skin Contact:

    • Immediate Action: Flush with water for 15 minutes .[1][9][5][6]

    • Contraindication:DO NOT use vinegar or acid on the skin to neutralize. The heat of neutralization can cause thermal burns on top of chemical burns.

  • Eye Contact:

    • Flush for 15 minutes minimum. Hold eyelids open.

    • Critical: Seek an ophthalmologist immediately.[10] Amines penetrate the cornea faster than acids.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Piperidine (CAS 110-89-4) Safety Data. National Library of Medicine. [Link]

  • PubChem. (n.d.). Azetidine (CAS 503-29-7) Safety Data. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.